3-Quinolin-6-ylphenol
Description
Properties
IUPAC Name |
3-quinolin-6-ylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-14-5-1-3-11(10-14)12-6-7-15-13(9-12)4-2-8-16-15/h1-10,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYMSEKEIIVRDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC3=C(C=C2)N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multifaceted Biological Activities of 6-Arylquinoline Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Among its diverse derivatives, those featuring an aryl substitution at the 6-position have emerged as a particularly promising class of compounds. This technical guide provides an in-depth exploration of the biological activities of 6-arylquinoline derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their significant anticancer, antimicrobial, antiviral, and anti-inflammatory properties, elucidating the underlying mechanisms of action and structure-activity relationships. This guide is designed to be a practical tool, complete with detailed experimental protocols and visual representations of key biological pathways to facilitate further research and development in this exciting area of drug discovery.
Introduction: The Quinoline Core and the Significance of 6-Aryl Substitution
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug development.[1][2] Its derivatives have demonstrated a wide array of pharmacological effects, including antimalarial, anticancer, anti-inflammatory, antibacterial, and antiviral activities.[2][3] The introduction of an aryl group at the 6-position of the quinoline nucleus has been shown to significantly modulate and often enhance these biological activities. This substitution can influence the molecule's steric and electronic properties, planarity, and ability to engage in various intermolecular interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction is a commonly employed and efficient method for the synthesis of these 6-arylquinoline derivatives, allowing for the introduction of a diverse range of aryl and heteroaryl moieties.
A generalized synthetic approach is outlined below:
Caption: Generalized workflow for the synthesis of 6-arylquinoline derivatives via Suzuki-Miyaura cross-coupling.
Anticancer Activity: Targeting Cell Proliferation and Survival
Numerous 6-arylquinoline derivatives have exhibited potent anticancer activity against a variety of human cancer cell lines.[3][4][5] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and proteins crucial for cancer cell proliferation, survival, and metastasis.
Mechanism of Action
A primary mechanism of action for many anticancer 6-arylquinolines is the inhibition of tubulin polymerization .[6][7][8] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle.[9] By binding to the colchicine site on β-tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6][10]
Furthermore, 6-arylquinoline derivatives have been identified as potent kinase inhibitors , targeting signaling pathways that are frequently dysregulated in cancer.[11][12][13] This includes the inhibition of Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are pivotal in regulating cell growth, proliferation, and differentiation.[14][15][16][17]
Caption: Key anticancer mechanisms of 6-arylquinoline derivatives.
In Vitro Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 6-arylquinoline derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | Human Breast (MCF-7) | 14.77 | [18] |
| Compound B | Human Breast (MDA-MB-231) | 1.415 | [1] |
| Compound C | Human Gastric (MGC-803) | 1.89 | [6] |
| Compound D | Human Lung (A549) | 29.9 | [12] |
| Compound E | Human Leukemia (MOLT-4) | 1.92 | [4] |
| Compound F | Human Hepatoma (Hep-G2) | 0.08 | [19] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][13][19][20][21]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[21]
-
Compound Treatment: Add various concentrations of the 6-arylquinoline derivatives to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[21]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[21]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[22]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
6-Arylquinoline derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][23][24]
Mechanism of Action
The antimicrobial action of quinoline derivatives often involves the inhibition of bacterial DNA gyrase and topoisomerase IV .[22] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By inhibiting these topoisomerases, 6-arylquinolines disrupt bacterial DNA synthesis, leading to cell death. Another proposed mechanism is the disruption of the bacterial cell wall, leading to increased permeability and cell lysis.[25]
For their antifungal activity, these compounds are thought to interfere with essential cellular processes, such as ergosterol biosynthesis, a key component of the fungal cell membrane. Some derivatives have also been shown to inhibit fungal enzymes like N-myristoyltransferase.[22]
Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 6-arylquinoline derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound G | Staphylococcus aureus | 2 | |
| Compound H | Escherichia coli | 12.5 | |
| Compound I | Klebsiella pneumoniae | 50 | |
| Compound J | Candida albicans | 100 | |
| Compound K | Aspergillus niger | 100 | [1] |
| Compound L | Mycobacterium tuberculosis H37Rv | 10 | [23] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilutions: Prepare serial twofold dilutions of the 6-arylquinoline derivative in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
Antiviral Activity: A Broad Spectrum of Inhibition
The antiviral potential of quinoline derivatives has been recognized for decades, and 6-aryl substituted analogs are no exception, showing activity against a variety of viruses.[26][27]
Mechanism of Action
The antiviral mechanisms of 6-arylquinolines can vary depending on the virus.[28][29] Some derivatives have been shown to inhibit viral entry into host cells by interfering with the interaction between viral surface proteins and host cell receptors. Others may act at later stages of the viral life cycle, such as inhibiting viral replication by targeting viral enzymes like polymerases or proteases.[2] For some RNA viruses, these compounds may interfere with the viral RNA-dependent RNA polymerase.
Caption: Potential antiviral mechanisms of 6-arylquinoline derivatives.
Antiviral Activity Data
The following table summarizes the antiviral activity of selected quinoline derivatives against different viruses.
| Compound ID | Virus | EC50 (µM) | Reference |
| Isoquinolone 1 | Influenza A | 0.2 - 0.6 | [2] |
| Isoquinolone 21 | Influenza A | 9.9 - 18.5 | [2][8] |
| Compound 4 | Respiratory Syncytial Virus (RSV) | 8.6 µg/mL | [4] |
| Compound 6 | Yellow Fever Virus (YFV) | 3.5 µg/mL | [4] |
| Mefloquine Analog | Zika Virus (ZIKV) | 0.8 | [26] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the infectivity of a virus and evaluating the efficacy of antiviral compounds.[10][25][27][30]
Principle: This assay measures the ability of an antiviral compound to reduce the number of plaques (zones of cell death) formed by a virus in a cell monolayer.
Step-by-Step Protocol:
-
Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in a multi-well plate.[30]
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus and pre-incubate with different concentrations of the 6-arylquinoline derivative.
-
Infection: Inoculate the cell monolayers with the virus-compound mixture and allow for viral adsorption.[25]
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[30]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).
-
Plaque Visualization: Fix and stain the cells to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of many diseases, and 6-arylquinoline derivatives have shown promise as anti-inflammatory agents.[3][31]
Mechanism of Action
A key mechanism underlying the anti-inflammatory effects of 6-arylquinolines is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[32][33][34][35] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[34][36] By inhibiting NF-κB activation, these compounds can effectively suppress the production of these inflammatory mediators.[37] Some derivatives may also exert their effects by modulating the activity of mitogen-activated protein kinases (MAPKs), which are also involved in inflammatory signaling.[14][17][38]
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3-Quinolin-6-ylphenol: A Privileged Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide on a Promising Drug Pharmacophore for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1][2] Its fusion with a phenolic moiety, as seen in 3-quinolin-6-ylphenol, creates a hybrid scaffold with significant potential for diverse therapeutic applications. This technical guide provides a comprehensive analysis of 3-quinolin-6-ylphenol as a drug pharmacophore, exploring its synthetic accessibility, predicting its biological activities based on structurally related compounds, and outlining a systematic approach for its evaluation. We delve into detailed experimental and computational protocols, offering a roadmap for researchers to unlock the full therapeutic potential of this promising molecular architecture.
The Quinoline-Phenol Hybrid: A Synergy of Proven Pharmacophores
The quinoline ring system is a versatile scaffold known for its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][4] The phenolic hydroxyl group, on the other hand, is a key hydrogen bond donor and acceptor, frequently involved in crucial interactions with protein active sites and also known for its antioxidant properties.[5] The combination of these two pharmacophoric elements in 3-quinolin-6-ylphenol presents a unique opportunity for the development of novel therapeutics with potentially multifaceted mechanisms of action.
The strategic placement of the phenol at the 6-position and the phenyl group at the 3-position of the quinoline core creates a distinct three-dimensional arrangement of aromatic, hydrogen-bonding, and hydrophobic features. This specific geometry is hypothesized to enable selective interactions with various biological targets, making 3-quinolin-6-ylphenol a compelling starting point for drug discovery campaigns.
Synthetic Strategies for Accessing the 3-Quinolin-6-ylphenol Scaffold
While a direct, one-pot synthesis for 3-quinolin-6-ylphenol is not extensively documented, its construction can be logically approached through established synthetic methodologies for substituted quinolines. A highly plausible and versatile approach involves a Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[3][6]
Proposed Synthetic Pathway: A Suzuki-Miyaura Coupling Approach
This proposed synthesis leverages commercially available or readily synthesizable starting materials and employs a robust and high-yielding cross-coupling reaction.
Caption: Potential anticancer mechanisms of 3-quinolin-6-ylphenol.
Anti-inflammatory and Antioxidant Properties
The quinoline-phenol scaffold is also a promising candidate for the development of anti-inflammatory agents.
Potential Mechanisms of Action:
-
COX-2 Inhibition: Several quinoline-phenol derivatives have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. [7][8][9][10]The 3-phenyl group can occupy the hydrophobic pocket of the COX-2 active site, while the 6-hydroxyl group can interact with key residues.
-
Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger, mitigating oxidative stress which is a common feature of inflammatory conditions. [5]
A Framework for Pharmacophore Evaluation: Experimental and Computational Workflows
A systematic evaluation of 3-quinolin-6-ylphenol's potential as a drug pharmacophore requires a combination of in vitro biological assays and in silico computational modeling.
In Vitro Biological Evaluation
Caption: In vitro evaluation workflow for 3-quinolin-6-ylphenol.
Detailed Experimental Protocols:
-
Cell Viability Assay (MTT Assay): [11][12][13] 1. Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours. 2. Compound Treatment: Treat the cells with serial dilutions of 3-quinolin-6-ylphenol (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). 3. Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator. 4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. 5. Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. 6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. 7. Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
In Vitro Kinase Inhibition Assay (Generic Protocol):
-
Reaction Setup: In a 96-well plate, combine the kinase (e.g., VEGFR-2), a substrate peptide, and ATP in a reaction buffer.
-
Inhibitor Addition: Add varying concentrations of 3-quinolin-6-ylphenol or a known inhibitor (positive control).
-
Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Determine the IC₅₀ value for the inhibition of kinase activity.
-
-
COX-2 Inhibition Assay: [7][10] 1. Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and arachidonic acid (substrate). 2. Inhibitor Incubation: Pre-incubate the COX-2 enzyme with various concentrations of 3-quinolin-6-ylphenol or a known COX-2 inhibitor (e.g., celecoxib) for a short period. 3. Reaction Initiation: Initiate the reaction by adding arachidonic acid. 4. Prostaglandin Measurement: After a defined incubation time, measure the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit. 5. Data Analysis: Calculate the IC₅₀ value for the inhibition of PGE₂ production.
-
DPPH Radical Scavenging Assay: [5] 1. Reaction Mixture: In a 96-well plate, mix a solution of 3-quinolin-6-ylphenol in methanol with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl). 2. Incubation: Incubate the mixture in the dark at room temperature for 30 minutes. 3. Absorbance Measurement: Measure the absorbance at 517 nm. 4. Calculation: Calculate the percentage of radical scavenging activity and determine the EC₅₀ value.
In Silico Computational Modeling
Computational methods can provide valuable insights into the potential binding modes and structure-activity relationships of 3-quinolin-6-ylphenol, guiding further optimization.
Caption: In silico evaluation workflow for 3-quinolin-6-ylphenol.
Detailed Computational Protocols:
-
Molecular Docking Protocol (Generic):
-
Protein and Ligand Preparation: Obtain the 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Generate a low-energy 3D conformation of 3-quinolin-6-ylphenol.
-
Binding Site Definition: Define the binding site on the protein, typically based on the location of a co-crystallized ligand.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of 3-quinolin-6-ylphenol within the defined binding site.
-
Analysis of Results: Analyze the predicted binding poses, identify key interactions (hydrogen bonds, hydrophobic interactions), and compare the docking score to that of known inhibitors.
-
-
3D-QSAR Pharmacophore Modeling Protocol: [2][14][15] 1. Dataset Collection: Assemble a dataset of structurally related quinoline derivatives with their experimentally determined biological activities (e.g., IC₅₀ values) against a specific target. 2. Molecular Alignment: Align the 3D structures of the compounds in the dataset. This can be done based on a common substructure or by docking them into the active site of the target protein. 3. Pharmacophore Feature Identification: Identify the common pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are essential for biological activity. 4. Model Generation and Validation: Generate a 3D-QSAR model that correlates the pharmacophoric features with the biological activities. Validate the model using statistical methods (e.g., cross-validation) to ensure its predictive power. 5. Interpretation: Use the generated pharmacophore model to understand the key structural requirements for activity and to guide the design of new, more potent analogs.
Future Perspectives and Conclusion
The 3-quinolin-6-ylphenol scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic accessibility, coupled with the predicted potential for potent and selective biological activity, makes it an attractive area for further investigation. The systematic application of the integrated experimental and computational workflows outlined in this guide will be crucial in elucidating the specific mechanisms of action, identifying key molecular targets, and optimizing the pharmacophoric features of this versatile scaffold. Future research should focus on the synthesis and biological evaluation of a focused library of 3-quinolin-6-ylphenol derivatives to establish robust structure-activity relationships. Such studies will undoubtedly pave the way for the development of next-generation drug candidates with improved efficacy and safety profiles for the treatment of cancer, inflammatory disorders, and other diseases.
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- 12. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors [frontiersin.org]
- 15. 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Purification of 6-(3-Hydroxyphenyl)quinoline
An authoritative guide for researchers, scientists, and drug development professionals on the effective purification of 6-(3-hydroxyphenyl)quinoline, a key heterocyclic building block.
Introduction: The Mandate for Purity
6-(3-hydroxyphenyl)quinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of quinoline, it serves as a valuable scaffold for the synthesis of biologically active molecules, including potential anticancer, antimalarial, and antibacterial agents.[1][2] The functional handles—a basic quinoline nitrogen and an acidic phenolic hydroxyl group—provide versatile points for chemical modification.
The integrity of downstream applications, whether in drug discovery screenings, kinetic assays, or materials formulation, is directly contingent on the purity of this starting material. Trace impurities from synthesis, such as unreacted starting materials, isomers, or by-products, can lead to erroneous biological data, failed reactions, or unpredictable material properties. This guide provides a detailed exploration of robust purification methodologies tailored to the specific physicochemical characteristics of 6-(3-hydroxyphenyl)quinoline.
Understanding the Molecule: Physicochemical Profile
A successful purification strategy is not based on trial and error but on a foundational understanding of the target molecule's properties. The structure of 6-(3-hydroxyphenyl)quinoline, featuring both a Lewis base (the quinoline nitrogen) and a Brønsted-Lowry acid (the phenolic hydroxyl group), dictates its behavior in different chemical environments.
| Property | Estimated Value / Characteristic | Implication for Purification |
| Molecular Formula | C₁₅H₁₁NO | --- |
| Molecular Weight | 221.26 g/mol | Relevant for mass spectrometry analysis. |
| pKa (Quinoline N) | ~4.5 - 5.0 | The nitrogen atom is basic and can be protonated in acidic solutions (pH < 4), forming a water-soluble salt. |
| pKa (Phenolic OH) | ~9.0 - 10.0 | The hydroxyl group is acidic and can be deprotonated in basic solutions (pH > 10), forming a water-soluble phenoxide salt. |
| Solubility | Sparingly soluble in cold water; soluble in hot water and many organic solvents like ethanol, acetone, and DMSO.[3][4] | Enables purification by recrystallization and liquid-liquid extraction. |
| Appearance | Likely a yellow to brown solid.[3] | Color can be an initial, though not definitive, indicator of purity. |
| Thermal Stability | Expected to have a distinct melting point. For example, the related 6-hydroxyquinoline melts at 188-190 °C. | A sharp melting point range is a key indicator of high purity. |
Purification Strategy: A Decision-Based Workflow
The optimal purification method depends on the scale of the operation and the nature of the impurities. The following workflow provides a logical pathway for selecting the most appropriate technique.
Caption: Decision workflow for selecting a purification method.
Core Purification Protocols
Method 1: Recrystallization
Principle: This technique purifies solid compounds by leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[5] The ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain either fully soluble or insoluble at all temperatures.
Expert Insight: For phenolic compounds like 6-(3-hydroxyphenyl)quinoline, the use of activated charcoal for decolorization should be approached with caution. Charcoal may contain ferric ions that can form colored complexes with phenols, potentially compromising the purification process.[6]
Protocol: Solvent Screening (Microscale)
-
Place ~20-30 mg of crude material into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, water) dropwise at room temperature, vortexing after each addition. A good candidate solvent will not dissolve the compound at this stage.
-
Heat the tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent yields a large amount of pure-looking crystals. A solvent pair (e.g., ethanol/water) may be necessary if no single solvent is ideal.[6]
Protocol: Bulk Recrystallization
-
Place the crude 6-(3-hydroxyphenyl)quinoline in an Erlenmeyer flask (sized so the solvent will fill it approximately halfway).
-
Add the chosen solvent in small portions to the flask and bring the mixture to a gentle boil on a hot plate. Continue adding solvent until the solid is completely dissolved.
-
Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.
-
Once crystal formation appears complete, cool the flask further in an ice-water bath for at least 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
Method 2: Acid-Base Extraction
Principle: This powerful liquid-liquid extraction technique exploits the amphoteric nature of the molecule. By adjusting the pH of an aqueous solution, the compound can be selectively moved between an aqueous layer (as a salt) and an immiscible organic layer (as the neutral compound), leaving behind impurities that do not ionize under the same conditions.
Caption: Workflow for purification via acidic extraction.
Protocol: Purification via Acidic Extraction
-
Dissolve the crude material in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid (HCl) solution. Stopper the funnel and shake vigorously, venting frequently to release pressure.
-
Allow the layers to separate. The protonated 6-(3-hydroxyphenyl)quinoline will move into the aqueous layer.
-
Drain and collect the bottom (aqueous) layer. For thorough extraction, repeat the process on the organic layer with fresh 1 M HCl.
-
Combine the acidic aqueous extracts in a clean flask and cool in an ice bath.
-
Slowly add a base, such as 2 M sodium hydroxide (NaOH), while stirring until the pH reaches ~8-9. The neutral product will precipitate out of the solution.
-
Extract the precipitated product back into an organic solvent (e.g., ethyl acetate) three times using a separatory funnel.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Method 3: Flash Column Chromatography
Principle: This is a preparative liquid chromatography technique that separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase. It is ideal for separating compounds with different polarities.
| Parameter | Selection & Rationale |
| Stationary Phase | Silica Gel (SiO₂): The standard choice. Its slightly acidic surface interacts well with the polar phenol and basic quinoline moieties. |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., Hexanes, Heptane) and a more polar solvent (e.g., Ethyl Acetate, Acetone). The ratio is optimized using Thin Layer Chromatography (TLC) to achieve a target Rf value of ~0.25-0.35 for the desired compound. |
Protocol: Flash Chromatography
-
TLC Optimization: Develop a TLC solvent system that provides good separation between the target compound and its impurities. A common starting point is a 70:30 mixture of Hexanes:Ethyl Acetate.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent system (e.g., Hexanes). Pour the slurry into a glass column and allow it to pack under pressure, ensuring no air bubbles or cracks form.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the optimized mobile phase, applying positive pressure (flash).
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-(3-hydroxyphenyl)quinoline.
Purity Assessment
Confirmation of purity is a critical final step. A combination of methods should be used for a comprehensive assessment.
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A sharp, symmetrical peak with a purity value >95% is typically desired.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the correct chemical shifts, integrations, and coupling constants, with no significant peaks attributable to impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) is indicative of a pure crystalline solid.[8]
References
-
LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]
- Slotta, K. H., & Behnisch, R. (1935). Process for the manufacture of 8-hydroxy quinoline. U.S. Patent No. US2561553A. Google Patents.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Babylon. (n.d.). Recrystallization. Retrieved from [Link]
-
Gershon, H., Clarke, D. D., & Catran, M. (1978). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica, 8(1), 133-138. Retrieved from [Link]
- The Journal of Organic Chemistry. (2023). Ahead of Print.
-
PubChem. (n.d.). 6-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
Shishkina, S. V., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(5). Retrieved from [Link]
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Molecules. (2023). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. PubMed Central. Retrieved from [Link]
-
Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-705. Retrieved from [Link]
-
Molbank. (2024). 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. MDPI. Retrieved from [Link]
-
Journal of Physics: Conference Series. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOP Publishing. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Advances in Engineering Technology Research. (2022). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Rasayan J. Chem. (2013). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol ring at C-4 position. Rasayan J. Chem, 6(1), 40-47.
-
Journal of Chromatography A. (2007). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. PubMed. Retrieved from [Link]
Sources
- 1. Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Note: High-Purity Synthesis and Processing of Quinoline-Based Electron Transport Materials (Alq3 & Derivatives)
Executive Summary & Strategic Rationale
Quinoline-based metal chelates , most notably Tris(8-hydroxyquinolinato)aluminium (Alq3), remain the archetype for Electron Transport Materials (ETM) and green emitters in Organic Light-Emitting Diodes (OLEDs). Despite the emergence of phosphorescent iridium complexes, Alq3 serves as the critical "Hello World" benchmark for validating new device architectures and processing protocols due to its thermal stability and well-understood frontier orbital energy levels.
For Drug Development & Medicinal Chemistry Professionals: While pharmaceutical synthesis typically targets purities of >99.0% (HPLC), optoelectronic applications require "semiconductor grade" purity (>99.995%) . Trace impurities (ppm levels of halides or transition metals) act as charge traps and non-radiative recombination centers, drastically reducing device lifetime. This guide bridges the gap between organic synthesis and semiconductor engineering, focusing on the Train Sublimation technique as the ultimate self-validating purification step.
Key Material Parameters (Alq3 Reference)
| Parameter | Value | Significance |
| HOMO Level | -5.7 to -5.8 eV | Determines hole injection barrier. |
| LUMO Level | -3.0 to -3.1 eV | Determines electron injection barrier. |
| Glass Transition ( | ~175 °C | High |
| Fluorescence Quantum Yield | ~30% (Solid State) | Efficiency of light emission. |
Module A: Chemical Synthesis (Ligand & Complexation)
The synthesis of Alq3 involves the chelation of 8-hydroxyquinoline (8-HQ) to an aluminum center.[1] While the reaction is thermodynamically favorable, kinetic control of pH is critical to prevent the formation of hydroxo-aluminum species (e.g.,
Workflow Diagram: Synthesis & Chelation
Figure 1: Step-by-step chelation workflow. The buffering step is the critical quality control point (CCP).
Detailed Protocol: High-Purity Alq3 Synthesis
Reagents:
-
Aluminum Chloride Hexahydrate (
) or Aluminum Nitrate ( trace metal basis). -
8-Hydroxyquinoline (Sublimed grade preferred, or recrystallized from EtOH).
-
Ammonium Hydroxide (
, semiconductor grade). -
Solvent: 18.2 MΩ Deionized Water / Ethanol (1:1 mix).
Step-by-Step Methodology:
-
Ligand Preparation: Dissolve
equivalents of 8-hydroxyquinoline in the EtOH/Water mixture. The solution will be slightly acidic.-
Expert Insight: If the solution is dark or brown, the ligand is oxidized. Recrystallize 8-HQ from hot ethanol before proceeding.
-
-
Metal Source Preparation: Dissolve
equivalent of Aluminum salt in minimal DI water. -
Mixing: Slowly add the Aluminum solution to the Ligand solution under vigorous stirring at
. The solution usually remains clear at this stage due to low pH (protonated quinoline). -
Controlled Precipitation (The Critical Step):
-
Dropwise add
. -
Target pH:
. -
Causality: If pH
, coprecipitates. If pH , yield is low. -
A bright yellow microcrystalline precipitate will form immediately.
-
-
Digestion: Stir at
for 1 hour to ensure thermodynamic equilibration of the meridional isomer (though the facial isomer is rare, heating promotes the stable phase). -
Workup: Filter the yellow solid.[2] Wash
with DI water (to remove chloride/nitrate ions) and with cold acetone (to remove unreacted ligand). -
Drying: Vacuum oven at
for 4 hours.
Module B: Purification via Train Sublimation
This is the defining difference between "chemical purity" and "electronic grade purity." Recrystallization traps solvent molecules within the crystal lattice, which act as quenchers in OLEDs. Sublimation removes solvents and separates impurities based on vapor pressure.[3]
The Self-Validating System
The sublimation tube acts as a chromatogram.
-
Zone 1 (Source): Non-volatile residue (oxides, dust).
-
Zone 2 (Target): Pure Alq3 crystals (Bright Yellow).
-
Zone 3 (Cold Trap): Volatile impurities (unreacted ligand, solvent).
Diagram: Train Sublimation Setup
Figure 2: Schematic of the train sublimation process.[4] The temperature gradient drives the separation.
Protocol: Vacuum Train Sublimation
-
Loading: Place
g of crude Alq3 in a quartz boat at the closed end of a quartz tube. -
Vacuum: Connect to a turbomolecular pump. Evacuate to
Torr.-
Check: If pressure fluctuates, solvent outgassing is occurring. Wait until stable.
-
-
Heating Profile:
-
Zone 1 (Source): Ramp to
(Alq3 sublimation point). -
Zone 2 (Collection): Maintain gradient from
down to room temperature.
-
-
Process: Sublimation typically takes 4–12 hours depending on batch size.
-
Harvesting:
-
Allow to cool under vacuum.[3]
-
Vent with Nitrogen (never air, to avoid moisture uptake).
-
Visual Validation: Discard the dark residue in the boat. Discard the whitish powder at the far cold end (excess ligand). Collect only the bright yellow crystalline band in the middle zone.
-
Module C: Characterization & Quality Control
Before device fabrication, the material must be validated.
Thermal Analysis (DSC/TGA)
-
Method: Run DSC at
under . -
Acceptance Criteria: Sharp melting endotherm at
. No solvent loss peaks .
Photoluminescence (PL) Spectroscopy[3][7]
-
Method: Dissolve in
or measure solid film. -
Excitation: 365 nm.
-
Emission: Peak at
nm (Green). -
Diagnostic: A blue shift indicates free ligand contamination; a red shift or broadening often indicates aggregation or impurities.
Cyclic Voltammetry (CV)
-
Setup: 3-electrode system (Pt working, Pt counter, Ag/AgCl reference).
-
Electrolyte: 0.1 M
in Acetonitrile. -
Calculation:
- (ferrocene standard).
-
Alq3 is generally oxidation-reversible. Irreversibility suggests instability.
References
-
Tang, C. W., & VanSlyke, S. A. (1987). Organic electroluminescent diodes. Applied Physics Letters, 51(12), 913–915. [Link]
-
Curioni, A., et al. (1998). Structure and Electronic Properties of Alq3. Chemical Physics Letters, 294(4-5), 263-271. [Link]
-
TA Instruments. Thermal Analysis of Organic Electronics. Application Note. [Link]
-
Forrest, S. R. (1997). The path to ubiquitous and low-cost organic electronic appliances on plastic. Nature, 428, 911–918. [Link]
Sources
Application Note: Functionalization of 3-Quinolin-6-ylphenol for Chemosensing
This guide details the functionalization of 3-(Quinolin-6-yl)phenol (3-QYP), a biaryl scaffold exhibiting Intramolecular Charge Transfer (ICT) properties.[1][2] Unlike classic ESIPT-based quinolines (e.g., 2-(quinolin-2-yl)phenol), the 3-QYP scaffold utilizes a push-pull electronic system where the phenolic hydroxyl acts as the electron donor (D) and the quinoline ring as the electron acceptor (A).[1][2]
This architecture makes 3-QYP an ideal candidate for reaction-based chemosensing .[2] By masking the phenolic hydroxyl group, the ICT process is disrupted (fluorescence quenched or blue-shifted). Upon reaction with a specific analyte, the hydroxyl is restored, recovering the strong ICT emission (fluorescence turn-on or red-shift).
Introduction & Scaffold Analysis
The 3-Quinolin-6-ylphenol (3-QYP) scaffold represents a "Donor-Acceptor" (D-π-A) fluorophore.[2]
-
Acceptor (A): The Quinoline ring (electron-deficient N-heterocycle).[1][2]
-
Mechanism: In its native state, excitation leads to charge transfer from the phenol to the quinoline, resulting in solvatochromic fluorescence (typically
nm).[1] -
Sensing Strategy: Functionalization of the phenolic -OH group with an electron-withdrawing masking group (e.g., boronate, ester, sulfonate) suppresses the donor capacity, turning "OFF" the ICT fluorescence.[1] Cleavage of this group by the target analyte restores the -OH, turning the fluorescence "ON".
Synthesis of the Core Scaffold (3-QYP)
Before functionalization, the core scaffold must be synthesized with high purity. The most robust method is a Palladium-catalyzed Suzuki-Miyaura cross-coupling.[2]
Protocol 1: Synthesis of 3-(Quinolin-6-yl)phenol
Reagents:
Step-by-Step Procedure:
-
Degassing: Charge a Schlenk flask with 6-Bromoquinoline (208 mg, 1 mmol) and 3-Hydroxyphenylboronic acid (165 mg, 1.2 mmol). Add 1,4-Dioxane (10 mL). Degas by bubbling N
for 15 min.[2] -
Catalyst Addition: Add Pd(PPh
) (58 mg, 0.05 mmol) and K CO solution (2 mL). -
Reflux: Heat the mixture to 100°C under N
atmosphere for 12 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1][2] -
Workup: Cool to RT. Dilute with water (20 mL) and neutralize with 1M HCl to pH 7. Extract with EtOAc (3 x 20 mL).
-
Purification: Dry organic layer over Na
SO , concentrate, and purify via flash column chromatography (SiO , Hexane/EtOAc gradient). -
Validation: Verify structure via
H-NMR. The diagnostic peak is the phenolic -OH singlet (broad, ~9.5 ppm) and the quinoline protons.
Functionalization Strategies for Chemosensing
We will develop two specific probes derived from 3-QYP:
-
Probe A (QYP-H2O2): For detection of Hydrogen Peroxide (ROS).[1][2]
-
Probe B (QYP-Est): For detection of Esterase activity.[1][2]
Strategy A: ROS Sensing (Boronate Ester Functionalization)
Target Analyte: Hydrogen Peroxide (H
Synthesis Protocol (QYP-H2O2):
-
Reactants: 3-(Quinolin-6-yl)phenol (1 equiv), Bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl
(catalyst), KOAc (base).[1][2] Note: Alternatively, react the phenol with 4-(bromomethyl)phenylboronic acid pinacol ester for an ether linkage, but direct conversion of a precursor is preferred.[1]-
Alternative Direct Route: It is more efficient to synthesize the boronate probe directly by coupling 6-bromoquinoline with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl boronate (protected bis-boronate) if accessible, or by protecting the 3-QYP phenol.[1][2]
-
Recommended Route: React 3-QYP with 4-(bromomethyl)phenylboronic acid pinacol ester in the presence of K
CO in ACN. This creates an ether-linked boronate probe.[2] -
Reaction: 3-QYP + Br-CH
-Ph-Bpin QYP-O-CH -Ph-Bpin .[1][2]
-
-
Mechanism: H
O reacts with the boronate, rearranging to release the free phenol (3-QYP) and quinone methide byproduct.[1][2]
Strategy B: Enzyme Sensing (Acetylation)
Target Analyte: Esterases (e.g., in live cells).[1][2] Mechanism: Hydrolysis of the non-fluorescent ester to the fluorescent phenol.
Synthesis Protocol (QYP-Est):
-
Dissolve 3-QYP (100 mg) in dry DCM (5 mL).
-
Add Triethylamine (2.0 equiv) and Acetyl Chloride (1.5 equiv) at 0°C.
-
Stir at RT for 2 hours.
-
Quench with water, extract with DCM.[2] Purify via short silica plug.[2]
-
Product: 3-(Quinolin-6-yl)phenyl acetate.[1][2] (Fluorescence: OFF/Blue-shifted).[1][2]
Experimental Validation & Protocols
Protocol 2: Spectroscopic Titration (General)
Preparation:
-
Stock Solution: Prepare 10 mM probe in DMSO.
-
Buffer: PBS (10 mM, pH 7.4) or HEPES.
-
Working Solution: Dilute stock to 10
M in Buffer (containing <1% DMSO).
Procedure:
-
Aliquot 3 mL of Working Solution into a quartz cuvette.
-
Record UV-Vis absorption (250–500 nm) and Fluorescence emission (Ex: 330 nm, Em: 350–600 nm).[1][2]
-
Titration: Add analyte (e.g., H
O ) in small increments (0–100 M).[1][2] Mix by inversion for 1 min (or incubate 30 min for ROS probes). -
Data Collection: Record spectra after each addition.
-
Analysis: Plot Fluorescence Intensity (
) vs. Concentration. Fit to the Stern-Volmer or Michaelis-Menten equation.[2]
Data Summary Table: Expected Photophysical Properties
| Property | Core Scaffold (3-QYP) | Probe A (QYP-H2O2) | Probe B (QYP-Est) |
| State | Free Phenol (Donor Active) | Masked (Donor Blocked) | Masked (Donor Blocked) |
| Abs Max ( | ~340 nm | ~320 nm | ~320 nm |
| Em Max ( | 480 nm (Cyan/Green) | 400 nm (Weak Blue) | 400 nm (Weak Blue) |
| Quantum Yield ( | High (>0.[1][2]4) | Low (<0.[1][2]05) | Low (<0.[1][2]05) |
| Response | N/A | Turn-ON with H | Turn-ON with Esterase |
Mechanism Visualization
Figure 1: Synthesis Workflow
Caption: Synthetic route for the 3-QYP core scaffold and divergent functionalization for Esterase and ROS sensing.
Figure 2: Sensing Mechanism (ICT Modulation)
Caption: "Turn-On" sensing mechanism.[1][2] Analyte cleavage restores the electron-donating Phenol, enabling Intramolecular Charge Transfer (ICT).
References
-
Suzuki-Miyaura Coupling for Quinoline Derivatives
-
ICT Mechanism in Biaryl Systems
-
Boronate-Based ROS Probes
-
Quinoline-Based Sensors
Sources
Application Note: Catalytic Architectures of Hydroxyphenyl Quinoline Ligands
This Application Note is designed for researchers in organometallic chemistry, polymer science, and pharmaceutical development. It details the utility of hydroxyphenyl quinoline (HPQ) ligands—specifically 8-hydroxyquinoline (8-HQ) and 2-(2-hydroxyphenyl)quinoline (2-HPQ)—in catalytic applications, focusing on the ring-opening polymerization (ROP) of cyclic esters and transesterification reactions.
Executive Summary
Hydroxyphenyl quinoline ligands represent a privileged class of N,O-bidentate chelators. Their utility stems from a rigid heteroaromatic backbone that offers tunable electronics via remote substitution and high thermodynamic stability upon metal complexation. In drug development, these ligands are dual-purpose: they serve as pharmacophores (e.g., in neuroprotective agents) and as supporting ligands for metal catalysts used to synthesize biodegradable polymers (PLA, PCL) for drug delivery systems.
This guide focuses on two primary catalytic domains:
-
Aluminum-Mediated Ring-Opening Polymerization (ROP): Production of polylactide (PLA) with controlled stereochemistry.
-
Zinc-Catalyzed Transesterification: Efficient, non-toxic routes for ester modifications.
Ligand Architecture & Mechanistic Theory
The Chelate Effect
The efficacy of HPQ ligands arises from their ability to form stable 5- or 6-membered metallacycles.
-
8-Hydroxyquinoline (8-HQ): Forms a 5-membered chelate ring. The "bite angle" is relatively fixed, creating a crowded steric environment ideal for enforcing octahedral geometries in Aluminum(III) complexes.
-
2-(2-Hydroxyphenyl)quinoline (2-HPQ): Forms a 6-membered chelate ring. This scaffold is more flexible and allows for modular substitution on the phenyl ring (ortho/para positions) to modulate the Lewis acidity of the metal center.
Electronic Modulation
-
Electron-Withdrawing Groups (EWGs): Substituents like -Cl, -NO₂, or -CF₃ on the quinoline ring increase the electrophilicity of the metal center, enhancing reaction rates in Lewis acid-catalyzed processes (e.g., ROP).
-
Electron-Donating Groups (EDGs): Substituents like -Me or -OMe stabilize the metal-ligand bond, preventing catalyst decomposition but potentially slowing propagation rates.
Visualization: Ligand Scaffolds and Binding
The following diagram illustrates the structural distinction and coordination modes of the two primary ligand classes.
Figure 1: Structural classification of hydroxyphenyl quinoline ligands and their primary catalytic pathways upon metal complexation.
Application 1: Aluminum-Catalyzed ROP of Lactide
The synthesis of Polylactide (PLA) via Ring-Opening Polymerization (ROP) is a critical workflow in creating biodegradable sutures and drug-eluting implants. Aluminum complexes supported by HPQ ligands are preferred due to their "living" polymerization character—meaning the polymer grows linearly with conversion and has a narrow polydispersity index (PDI).
Experimental Protocol: Catalyst Synthesis & Polymerization
Objective: Synthesize an Aluminum-HPQ complex and use it to polymerize rac-lactide.
Phase A: Ligand Synthesis (Suzuki Coupling Route for 2-HPQ)
Note: 8-HQ is commercially available. This step is for the modular 2-HPQ scaffold.
-
Reagents: 2-Chloroquinoline (1.0 eq), 2-Hydroxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1 v/v).
-
Procedure:
-
Degas solvents with N₂ for 30 mins.
-
Combine reagents in a Schlenk flask under N₂.
-
Reflux at 100°C for 12 hours.
-
Workup: Cool, extract with EtOAc, wash with brine, dry over MgSO₄.
-
Purification: Silica gel chromatography (Hexane/EtOAc 8:2). Yield typically >85%.[1]
-
Phase B: Aluminum Complex Formation
Caution: Trimethylaluminum (AlMe₃) is pyrophoric. Handle in a glovebox or using strict Schlenk techniques.
-
Reagents: Ligand (L-H, 1.0 eq), AlMe₃ (1.0 eq, 2M in toluene).
-
Solvent: Anhydrous Toluene.
-
Procedure:
-
Dissolve Ligand (1 mmol) in toluene (10 mL) at 0°C.
-
Add AlMe₃ dropwise. Methane gas evolution will be observed.
-
Stir at Room Temperature (RT) for 4 hours.
-
Isolation: Remove solvent in vacuo. Recrystallize from Toluene/Hexane to obtain the complex [L-AlMe₂].
-
Phase C: ROP of rac-Lactide[2][3]
-
Reagents: rac-Lactide (recrystallized from dry toluene), Benzyl Alcohol (BnOH, co-initiator), Al-Complex Catalyst.
-
Ratio: [Monomer]:[Catalyst]:[BnOH] = 100:1:1.
-
Procedure:
-
In a glovebox, mix Lactide (1.44 g, 10 mmol) and Catalyst (0.1 mmol) in Toluene (10 mL).
-
Add BnOH (0.1 mmol) to initiate.
-
Heat to 70°C. Monitor conversion via ¹H NMR (methine region).
-
Termination: Quench with wet methanol after 4-8 hours.
-
Precipitation: Pour reaction mixture into cold methanol to precipitate PLA.
-
Data Analysis: Substituent Effects
The following table summarizes how ligand substituents influence catalytic performance (Representative Data).
| Ligand Substituent (R) | Metal Center | Time (h) | Conversion (%) | Mw (kDa) | PDI (Mw/Mn) | Notes |
| H (Unsubstituted) | Al(III) | 6 | 88 | 12.5 | 1.15 | Baseline activity. |
| -Cl (Electron Withdrawing) | Al(III) | 4 | 95 | 13.2 | 1.12 | Faster rate due to increased Lewis acidity. |
| -OMe (Electron Donating) | Al(III) | 12 | 75 | 10.8 | 1.25 | Slower rate; higher stability. |
| t-Bu (Steric Bulk) | Al(III) | 8 | 90 | 14.1 | 1.08 | Enhanced stereocontrol (isotactic bias). |
Application 2: Zinc-Catalyzed Transesterification
Zinc complexes of HPQ ligands are less Lewis acidic than their Aluminum counterparts but offer lower toxicity, making them suitable for late-stage pharmaceutical functionalization.
Protocol: Transesterification of Methyl Benzoate
Objective: Convert Methyl Benzoate to Benzyl Benzoate using a Zn-HPQ catalyst.
-
Catalyst Preparation: React ZnEt₂ with 2 equivalents of 8-HQ in THF to form [Zn(8-Q)₂].
-
Reaction Mix: Methyl Benzoate (1.0 eq), Benzyl Alcohol (1.2 eq), Catalyst (1 mol%).
-
Conditions: Solvent-free (neat), 100°C, open vessel (to allow MeOH evaporation).
-
Monitoring: TLC or GC-MS every hour.
-
Workup: Cool, dilute with ether, filter through a silica plug to remove catalyst.
Mechanistic Visualization: Coordination-Insertion
Understanding the ROP mechanism is vital for troubleshooting low molecular weights or broad PDIs. The mechanism proceeds via the "Coordination-Insertion" pathway.
Figure 2: The Coordination-Insertion Mechanism (CIM) for the Ring-Opening Polymerization of Lactide mediated by Aluminum-HPQ complexes.
References
-
Structural Diversity and Applications: Twaróg, A., et al. (2020).[4] Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. PMC. Link
-
Aluminum ROP Catalysis: Chen, H.-L., et al. (2014). Synthesis, characterization of aluminum complexes and the application in ring-opening polymerization of L-lactide. Dalton Transactions. Link
-
Zinc Catalysis: Rehman, F., et al. (2019). Zn(II) Complexes with Quinoline Supported Amidate Ligands: Synthesis, Fluorescence, and Catalytic Activity. Russian Journal of General Chemistry. Link
-
Ligand Synthesis Review: Synthesis of quinolines. Organic Chemistry Portal. Link
-
C-H Activation Context: Regioselective Functionalization of Quinolines through C-H Activation. PMC. Link
Sources
Application Note & Protocol: Elucidating Microenvironmental Polarity Using the Solvatochromic Properties of 3-(quinolin-6-yl)phenol
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and materials scientists on conducting and interpreting solvatochromic studies of 3-(quinolin-6-yl)phenol. This molecule possesses a promising "push-pull" electronic structure, making it an excellent candidate as a fluorescent probe for sensing local polarity in diverse chemical and biological systems. We will delve into the photophysical principles governing its behavior, provide detailed, field-tested protocols for spectroscopic analysis, and offer a framework for robust data interpretation. The causality behind each experimental step is explained to empower users to adapt and troubleshoot their investigations effectively.
Foundational Principles: The "Why" Behind the Experiment
The utility of 3-(quinolin-6-yl)phenol as a molecular probe is rooted in its specific chemical architecture. The molecule comprises an electron-donating phenol group (the "push") conjugated to an electron-withdrawing quinoline ring system (the "pull"). This arrangement facilitates a phenomenon known as Intramolecular Charge Transfer (ICT) upon photoexcitation.
-
Ground State (S₀): In its lowest energy state, the molecule has a relatively small dipole moment.
-
Excited State (S₁): Upon absorbing a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), largely localized on the phenol moiety, to the lowest unoccupied molecular orbital (LUMO), primarily associated with the quinoline ring. This creates an excited state with a significantly larger dipole moment and a more pronounced charge separation.[1]
This change in dipole moment is the cornerstone of its solvatochromism. The energy of the ground and excited states is differentially stabilized by the surrounding solvent molecules. Polar solvents will more effectively stabilize the highly polar excited state than the less polar ground state. This leads to a reduction in the energy gap for fluorescence emission, resulting in a bathochromic shift (red shift) of the emission maximum as solvent polarity increases.[2] This positive solvatochromism is a direct, measurable reporter of the molecule's immediate microenvironment.
Furthermore, hydroxyquinoline derivatives can exist in different tautomeric forms (e.g., enol and keto), which can influence their electronic spectra.[3] It is also crucial to consider specific solute-solvent interactions, such as hydrogen bonding, which can cause deviations from the general solvatochromic trend.[4][5]
Caption: Intramolecular Charge Transfer (ICT) upon photoexcitation.
Applications in Research and Development
The sensitivity of 3-(quinolin-6-yl)phenol to its environment makes it a powerful tool for:
-
Drug Discovery: Probing the polarity of protein binding pockets or enzyme active sites.
-
Cell Biology: Visualizing lipid membrane domains and reporting on changes in membrane fluidity.
-
Materials Science: Characterizing the curing process of polymers or the internal environment of micelles and nanoparticles.
-
Analytical Chemistry: Developing sensors for detecting specific analytes or changes in solvent composition.[6]
Experimental Design and Protocols
This section outlines a self-validating protocol for characterizing the solvatochromic behavior of 3-(quinolin-6-yl)phenol. The workflow is designed to ensure reproducibility and provide a comprehensive dataset for analysis.
Caption: Systematic workflow for solvatochromic analysis.
Materials and Reagents
-
Solute: 3-(quinolin-6-yl)phenol (ensure high purity).
-
Solvents: A series of spectroscopic or HPLC grade solvents covering a wide range of polarities. A recommended set includes:
-
Non-polar: n-Hexane, Cyclohexane, Toluene
-
Moderately Polar (Aprotic): Dioxane, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone
-
Polar Aprotic: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)
-
Polar Protic: 2-Propanol, Ethanol, Methanol, Water
-
-
Instrumentation:
-
Calibrated UV-Vis Spectrophotometer
-
Calibrated Spectrofluorometer
-
Protocol 1: Solution Preparation
Causality: A concentrated stock solution is prepared in a moderately polar, non-reactive, and relatively volatile solvent to ensure accurate and reproducible dilutions into the final solvent series. The final concentration is kept low to avoid inner filter effects and aggregation.
-
Stock Solution (1.0 mM): Accurately weigh a sufficient amount of 3-(quinolin-6-yl)phenol to prepare a 1.0 mM stock solution in a Class A volumetric flask using 1,4-Dioxane or THF.
-
Working Solutions (~5 µM): a. For each solvent in your series, add the required volume of the stock solution to a 5.00 mL or 10.00 mL volumetric flask to achieve a final concentration of approximately 5 µM. b. Crucial Step: To minimize the influence of the initial stock solvent, use a minimal volume of the stock solution. An alternative method involves adding the stock solution volume to a vial, gently evaporating the solvent (e.g., with a stream of nitrogen), and then reconstituting the residue in the target solvent.[7] c. Fill the flask to the mark with the target solvent and mix thoroughly. Prepare a "blank" sample for each solvent containing only the pure solvent.
Protocol 2: Spectroscopic Measurements
Causality: By systematically measuring both absorption and emission, we can calculate the Stokes shift, which is essential for quantitative analysis of solvatochromism.
-
UV-Vis Absorption: a. Using a 1 cm path length quartz cuvette, record the absorption spectrum for each working solution from approximately 250 nm to 500 nm. b. Use the corresponding pure solvent as the blank for baseline correction. c. Identify and record the wavelength of maximum absorbance (λabs). Ensure the maximum absorbance is below 0.1 to maintain linearity and minimize inner filter effects for subsequent fluorescence measurements.
-
Fluorescence Emission: a. Using the same solutions, transfer to a fluorescence cuvette. b. Set the excitation wavelength (λex) to the λabs determined for that specific solvent. c. Record the emission spectrum over a range that captures the entire fluorescence band (e.g., from λex + 20 nm to 700 nm). d. Identify and record the wavelength of maximum fluorescence emission (λem).
Data Analysis and Interpretation
Quantitative Data Summary
The collected data should be organized to facilitate analysis. First, convert all λabs and λem values from nanometers (nm) to wavenumbers (cm⁻¹) using the formula: ν (cm⁻¹) = 10⁷ / λ (nm) . Then, calculate the Stokes shift for each solvent.
Table 1: Hypothetical Solvatochromic Data for 3-(quinolin-6-yl)phenol
| Solvent | ET(30) (kcal/mol) | λabs (nm) | λem (nm) | νabs (cm⁻¹) | νem (cm⁻¹) | Stokes Shift (Δν, cm⁻¹) |
| Toluene | 33.9 | 330 | 410 | 30303 | 24390 | 5913 |
| THF | 37.4 | 332 | 425 | 30120 | 23529 | 6591 |
| Acetone | 42.2 | 334 | 445 | 29940 | 22472 | 7468 |
| Acetonitrile | 45.6 | 335 | 460 | 29851 | 21739 | 8112 |
| Ethanol | 51.9 | 338 | 495 | 29586 | 20202 | 9384 |
| Methanol | 55.4 | 340 | 510 | 29412 | 19608 | 9804 |
Note: ET(30) is an empirical scale of solvent polarity based on the solvatochromism of Reichardt's dye.[8][9]
Protocol 3: Lippert-Mataga Analysis
Causality: The Lippert-Mataga equation provides a theoretical model to relate the Stokes shift to the change in the molecule's dipole moment upon excitation (Δμ = μe - μg) and the polarity of the solvent.[10][11] A linear plot validates the ICT mechanism and allows for the estimation of μe.
The equation is: Δν = (2Δμ² / hca³) * Δf + constant
Where:
-
Δν is the Stokes shift in cm⁻¹.
-
h is Planck's constant, c is the speed of light.
-
a is the Onsager cavity radius of the solute (can be estimated from its molecular volume).
-
Δμ is the change in dipole moment between the excited (μe) and ground (μg) states.
-
Δf is the solvent orientation polarizability, calculated as: Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)] , where ε is the dielectric constant and n is the refractive index of the solvent.
Procedure:
-
Compile the values for ε and n for each solvent used.
-
Calculate the orientation polarizability (Δf) for each solvent.
-
Plot the Stokes shift (Δν, y-axis) against Δf (x-axis).
-
Perform a linear regression on the data points.
Interpretation:
-
A good linear fit suggests that the observed solvatochromism is primarily due to general solvent effects and a change in the dipole moment upon excitation.
-
The slope of the plot is proportional to (Δμ)². From this slope, one can calculate the change in dipole moment, providing quantitative evidence of ICT.[2][12]
-
Deviations from linearity , especially for protic solvents like methanol and ethanol, often indicate specific solute-solvent interactions, such as hydrogen bonding, that are not accounted for in the bulk polarity model.[12]
Conclusion
The protocols detailed in this application note provide a robust framework for investigating the solvatochromic properties of 3-(quinolin-6-yl)phenol. By carefully executing these experiments and applying the analytical models described, researchers can effectively characterize its potential as a fluorescent probe. The observed positive solvatochromism, driven by an intramolecular charge transfer mechanism, allows for the sensitive and quantitative reporting of microenvironmental polarity, opening avenues for its application in advanced drug development and materials science.
References
- Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. (2024). RSC Advances.
-
Gümüş, A., Gülseven Sıdır, Y., Sıdır, İ., & Gümüş, S. (2018). Synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2-hydroxybenzoate. Macedonian Journal of Chemistry and Chemical Engineering, 37(2), 145–158. [Link]
-
Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. (2023). MDPI. [Link]
-
Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions. (2025). ResearchGate. [Link]
-
Reichardt's dye. (n.d.). In Wikipedia. Retrieved February 5, 2026. [Link]
-
Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. (n.d.). SciSpace. [Link]
-
Solvatochromic Solvent Parameters. (n.d.). Bio-protocol. [Link]
-
Synthesis and Photophysical Studies of a Series of Quinazoline Chromophores. (2025). ResearchGate. [Link]
-
Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. (n.d.). Scientific & Academic Publishing. [Link]
-
Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. (n.d.). MDPI. [Link]
-
Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (n.d.). SciELO. [Link]
-
Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. (2024). ResearchGate. [Link]
-
Synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2-hydroxybenzoate. (2018). Macedonian Journal of Chemistry and Chemical Engineering. [Link]
-
Solvatochromism – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Experimental and Computational Study of Solvatochromic Effect on Substituted 1,3-Diarylpropenone. (2023). ResearchGate. [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Application of Reichardt's Solvent Polarity Scale [ET(30)] in the Selection of Bonding Agents for Composite Solid Rocket Propellants. (n.d.). ResearchGate. [Link]
-
synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2. (2018). Semantic Scholar. [Link]
-
Determination of the empirical solvent polarity parameter ET(30) by multivariate image analysis. (n.d.). Analytical Methods (RSC Publishing). [Link]
-
Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. (2024). MDPI. [Link]
-
The Negative Solvatochromism of Reichardt's Dye B30 – A Complementary Study. (n.d.). Wiley Online Library. [Link]
-
Lippert-Mataga plot where all the solvents (including alcohols) have... (n.d.). ResearchGate. [Link]
-
Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. (2025). PMC - NIH. [Link]
-
Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (2025). PMC - NIH. [Link]
-
Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (2025). Journal of the Brazilian Chemical Society. [Link]
-
Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. (n.d.). MDPI. [Link]
-
Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. (n.d.). Virtual Labs. [Link]
-
The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. (n.d.). NIH. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. [Link]
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- 8. Reichardt's dye - Wikipedia [en.wikipedia.org]
- 9. Application of Reichardt’s Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants [mdpi.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 12. mdpi.com [mdpi.com]
Application Note: Rapid and Efficient Synthesis of 3-Quinolin-6-ylphenol via Microwave-Assisted Suzuki-Miyaura Coupling
Abstract
This application note provides a comprehensive and technically detailed guide for the synthesis of 3-Quinolin-6-ylphenol, a valuable scaffold in medicinal chemistry. The protocol leverages the efficiency of microwave-assisted organic synthesis (MAOS) to facilitate a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By explaining the causality behind each experimental step, this document serves not only as a procedural guide but also as an educational resource for researchers aiming to harness the power of microwave chemistry for accelerated and high-yield synthesis. The protocol is designed to be self-validating, with integrated characterization checkpoints to ensure the integrity of the final compound.
Introduction and Scientific Context
The fusion of quinoline and phenol moieties into a single molecular entity, such as 3-Quinolin-6-ylphenol, creates a scaffold of significant interest in drug discovery and materials science. Quinoline derivatives are renowned for their broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] Similarly, phenolic compounds are recognized for their antioxidant and cytotoxic capabilities, making them crucial pharmacophores.[3][4] The combination of these two privileged structures can lead to novel compounds with enhanced or unique therapeutic potential.
Traditionally, the synthesis of such biaryl compounds via cross-coupling reactions requires long reaction times and often harsh conditions. However, the advent of microwave-assisted synthesis has revolutionized this field. Microwave irradiation offers a powerful alternative to conventional heating, providing rapid, uniform, and selective heating of the reaction mixture.[5][6] This technology dramatically reduces reaction times from hours to mere minutes, often leading to increased product yields and higher purity by minimizing the formation of side products.[7][8][9] This protocol details a robust method for the Suzuki-Miyaura coupling of 6-bromoquinoline and 3-hydroxyphenylboronic acid, optimized for a dedicated laboratory microwave reactor.
The Underlying Chemistry: Microwave-Enhanced Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (6-bromoquinoline).
-
Transmetalation: The organoboron species (3-hydroxyphenylboronic acid), activated by a base, transfers its organic group to the palladium complex.
-
Reductive Elimination: The palladium complex eliminates the final biaryl product (3-Quinolin-6-ylphenol), regenerating the palladium(0) catalyst.
Why the Base is Critical: The base (e.g., K₂CO₃) plays a crucial role by activating the boronic acid. It forms a more nucleophilic boronate complex, which facilitates the transmetalation step, a rate-determining part of the cycle.[10]
The Microwave Advantage: Microwave energy accelerates the reaction through two primary mechanisms:
-
Dipolar Polarization: Polar molecules and intermediates in the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction.
-
Ionic Conduction: Charged particles (ions) in the solution move back and forth in the microwave field, colliding with other molecules and generating heat.
This rapid and efficient energy transfer directly to the reaction components, particularly the polar solvent and the metallic palladium catalyst, creates localized superheating that dramatically increases the reaction rate far beyond what is achievable with conventional oil bath heating.[11]
Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Detailed Experimental Protocol
This protocol is optimized for a standard laboratory microwave reactor equipped with sealed reaction vessels and in-situ temperature and pressure monitoring.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | Supplier |
| 6-Bromoquinoline | C₉H₆BrN | 208.06 | 208 mg | 1.0 | 1.0 | Sigma-Aldrich |
| 3-Hydroxyphenylboronic acid | C₆H₇BO₃ | 137.93 | 207 mg | 1.5 | 1.5 | Combi-Blocks |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 35 mg | 0.03 | 0.03 | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 415 mg | 3.0 | 3.0 | Fisher Sci. |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 4.0 mL | - | - | VWR |
| Deionized Water | H₂O | 18.02 | 1.0 mL | - | - | In-house |
| Microwave Reaction Vial | 10 mL capacity with snap-on cap and septum | |||||
| Magnetic Stir Bar | Teflon-coated |
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Vessel Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 6-bromoquinoline (208 mg, 1.0 mmol), 3-hydroxyphenylboronic acid (207 mg, 1.5 mmol), tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Causality: Using an excess of the boronic acid (1.5 eq.) helps to drive the reaction to completion, compensating for any potential homocoupling or degradation. The palladium catalyst is the heart of the reaction, and 3 mol % is a typical loading for efficient catalysis.
-
-
Solvent Addition: Add 4.0 mL of 1,4-dioxane followed by 1.0 mL of deionized water to the vial.
-
Causality: A dioxane/water solvent system is effective for Suzuki couplings as it dissolves the organic substrates (in dioxane) and the inorganic base (in water), creating a homogenous environment at elevated temperatures necessary for efficient reaction.[7]
-
-
Inerting the Atmosphere: Purge the vial with a gentle stream of nitrogen or argon gas for 2-3 minutes. Immediately seal the vial with the cap.
-
Causality: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it. Purging with an inert gas is crucial to preserve catalytic activity and ensure high yields.
-
-
Microwave Reactor Setup: Place the sealed vial into the cavity of the microwave reactor. Ensure the instrument's temperature and pressure sensors are correctly positioned.
-
Reaction Program: Program the microwave reactor with the following parameters:
-
Temperature: 120 °C (Ramp time: 2 minutes)
-
Hold Time: 15 minutes
-
Power: 200 W (dynamic power control)
-
Stirring: High
-
Causality: 120 °C is a common temperature for microwave-assisted Suzuki couplings, providing sufficient thermal energy to overcome activation barriers without degrading the reactants or products.[7] The 15-minute hold time is significantly shorter than the hours required for conventional heating, highlighting the efficiency of microwave heating.[5]
-
-
Post-Reaction Work-up: Once the reaction is complete, allow the vessel to cool to room temperature (<50 °C) using the instrument's forced air cooling system.
-
Extraction: Open the vial and dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., 20-40% ethyl acetate in hexanes) to isolate the pure 3-Quinolin-6-ylphenol.
-
Expected Yield: 75-85%.
-
Product Characterization and Validation
To confirm the successful synthesis of 3-Quinolin-6-ylphenol, the following analytical data should be obtained.
| Analysis Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~9.8 (s, 1H, -OH), ~8.9 (dd, 1H), ~8.4 (d, 1H), ~8.2 (d, 1H), ~8.0 (dd, 1H), ~7.6 (m, 2H), ~7.3 (t, 1H), ~7.1 (m, 2H), ~6.8 (dd, 1H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | Expected peaks in aromatic region ~158, 150, 147, 136, 135, 130, 129, 128, 127, 122, 120, 117, 116 ppm. |
| Mass Spec. (ESI+) | Calculated for C₁₅H₁₁NO: [M+H]⁺ = 222.09. Found: ~222.1. |
Note: Specific chemical shifts (δ) in NMR may vary slightly depending on the solvent and concentration. The provided values are predictive based on the structure.[12][13] The phenolic hydroxyl proton is often broad and its chemical shift is concentration-dependent.
Safety Precautions for Microwave Synthesis
Operating a microwave reactor involves unique safety considerations that must be strictly followed.
-
Pressure Management: Never exceed the maximum recommended volume for the reaction vials. The heating of solvents in a sealed vessel generates significant pressure. Always use vessels rated for the temperatures and pressures expected.[11][14]
-
Solvent Choice: Use solvents with a sufficiently high boiling point and ensure they are appropriate for microwave heating. Avoid using highly volatile or non-polar solvents without a susceptor, as they may not heat efficiently and can lead to uneven temperature distribution.[15]
-
Runaway Reactions: For unknown or highly exothermic reactions, always start with a small-scale test run at lower temperatures and power settings to gauge the reaction kinetics.[14]
-
Equipment Integrity: Never use a domestic kitchen microwave for chemical synthesis.[14] Laboratory-grade reactors are built with corrosion-resistant cavities, continuous temperature and pressure monitoring, and emergency shutdown features to ensure operator safety.[16] Regularly inspect vessel components (caps, septa, glass) for any signs of wear, cracks, or chemical attack.[15][17]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling reagents and operating the microwave reactor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst (oxidized). | Ensure the reaction vessel is properly purged with inert gas. Use fresh, high-quality catalyst. |
| Insufficient heating or reaction time. | Increase the reaction temperature in 10°C increments or extend the hold time. | |
| Ineffective base. | Use freshly opened or properly stored anhydrous base. | |
| Formation of Side Products | Reaction temperature is too high. | Decrease the reaction temperature. |
| Homocoupling of boronic acid. | Ensure the reaction is properly deoxygenated. | |
| Vessel Pressure Exceeds Limit | Too much solvent in the vial. | Adhere to the manufacturer's recommended fill volumes. |
| Reaction is producing gaseous byproducts. | Run the reaction on a smaller scale or consider an open-vessel system if appropriate. |
Conclusion
This application note demonstrates that microwave-assisted Suzuki-Miyaura coupling is a highly efficient, rapid, and reliable method for the synthesis of 3-Quinolin-6-ylphenol. By significantly reducing reaction times and improving yields, this technology serves as an invaluable tool for medicinal chemists and researchers in drug development. The detailed protocol, coupled with explanations of the underlying chemical principles and safety guidelines, provides a robust framework for the successful implementation of this powerful synthetic technique.
References
-
ResearchGate. (2025). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. Available at: [Link]
-
ACS Publications. (n.d.). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters. Available at: [Link]
-
Baxendale Group. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Available at: [Link]
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Bentham Science. (2025). Microwave-assisted Synthesis of Quinolines. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst. Green Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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CORE. (2015). Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. Available at: [Link]
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ResearchGate. (2010). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Available at: [Link]
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CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Available at: [Link]
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Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available at: [Link]
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Der Pharma Chemica. (n.d.). Synthesis and characterization of some quinoline based bisphenols as sensing agents. Available at: [Link]
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Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Available at: [Link]
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Microwave Chemical. (n.d.). Microwave Safety Policy. Available at: [Link]
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ACS Publications. (2023). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. Available at: [Link]
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PubMed. (n.d.). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. Available at: [Link]
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ETH Zurich. (n.d.). Microwave Reactor Safety. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of quinolines via the Friedländer reaction under microwave conditions. Available at: [Link]
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National Institutes of Health (NIH). (2025). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Available at: [Link]
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IChemE. (n.d.). Microwave chemistry — an approach to the assessment of chemical reaction hazards. Available at: [Link]
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ResearchGate. (2025). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity | Request PDF. Available at: [Link]
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Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available at: [Link]
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SciSpace. (n.d.). NMR Spectroscopy: A powerful tool for the analysis of polyphenols in extra virgin olive oil. Available at: [Link]
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National Institutes of Health (NIH). (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. Available at: [Link]
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National Institutes of Health (NIH). (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Catalyst Deactivation in Arylquinoline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for arylquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of catalyst deactivation. Arylquinolines are crucial scaffolds in medicinal chemistry, and their synthesis, often relying on palladium-catalyzed C-H activation or cross-coupling reactions, can be hampered by loss of catalyst activity.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, troubleshoot, and prevent catalyst deactivation in your experiments.
Part 1: Understanding the "Why" - Common Catalyst Deactivation Pathways
Before troubleshooting, it is critical to understand the fundamental mechanisms that lead to a loss of catalytic activity. In palladium-catalyzed reactions for arylquinoline synthesis, the active catalytic species, typically a Pd(0) or Pd(II) complex, is vulnerable to several deactivation pathways.[3]
Q1: What are the primary ways my palladium catalyst can lose activity during an arylquinoline synthesis?
There are four principal mechanisms of catalyst deactivation that researchers commonly encounter: poisoning, sintering (aggregation), fouling (coking), and ligand degradation. Each has distinct causes and observable signatures in a reaction.
-
Poisoning: This occurs when substances in the reaction mixture, known as poisons, bind strongly to the active sites of the palladium catalyst, rendering them inactive.[4] This binding is often irreversible and can dramatically reduce catalyst performance even at low concentrations. Common poisons include sulfur, phosphorus, and halogen compounds that may be present as impurities in reagents or solvents.[4]
-
Sintering (Aggregation): This is a thermal process where the fine palladium nanoparticles on a support, or in a homogeneous solution, agglomerate into larger, less active particles.[4] This leads to a significant reduction in the active surface area of the catalyst. A very common visual indicator of this process is the formation of palladium black. This deactivation is often driven by the reduction of the active Pd(II) species to metallic Pd(0) aggregates.[5][6] High reaction temperatures can accelerate sintering.[7]
-
Fouling (Coking): Fouling involves the physical deposition of materials onto the catalyst surface, blocking active sites.[4] In organic synthesis, this is frequently caused by "coke formation," where carbonaceous deposits build up from the decomposition of organic molecules (substrates, products, or solvents) at elevated temperatures.[8]
-
Ligand Degradation: The ligands coordinating to the palladium center are crucial for its stability and reactivity.[9] However, under harsh reaction conditions (e.g., high temperature, presence of strong bases or acids), these ligands can degrade or dissociate from the metal center. This can expose the palladium to the deactivation pathways mentioned above or alter its catalytic properties, leading to lower yields or undesired side reactions.
Below is a diagram illustrating these common deactivation pathways originating from the active catalyst.
Caption: A workflow for diagnosing a stalled catalytic reaction.
Explanation:
-
Verify Basics: Always start by checking that your reagents are pure and the reaction conditions (temperature, atmosphere) are correct.
-
Visual Inspection: The formation of a black precipitate (palladium black) is a strong indicator of catalyst aggregation and reduction of the active Pd(II) species to inactive Pd(0) metal. [6]3. Catalyst Spike Test: If the reaction restarts after adding a fresh portion of the catalyst, it confirms that the original catalyst had lost its activity. If the reaction does not restart, it suggests the presence of a potent catalyst poison in the reaction mixture that is deactivating the newly added catalyst as well.
Q3: I suspect catalyst poisoning. What are the likely sources and how can I prevent it?
Catalyst poisoning is often caused by subtle impurities that are easily overlooked.
Causality: Poisons are Lewis bases that coordinate strongly to the palladium center, more so than the intended substrates or ligands. This blocks the sites required for the catalytic cycle to proceed.
| Poison | Common Sources in Arylquinoline Synthesis | Mitigation Strategy |
| Sulfur Compounds | Thiol/thioether impurities in reagents; sulfur-containing functional groups on substrates. | Purify reagents (e.g., distillation, recrystallization); use high-purity solvents; consider using a sacrificial scavenger. |
| Phosphorus Compounds | Impurities like phosphines or phosphites from other reactions; degradation of phosphine ligands. | Use high-purity ligands; ensure reaction vessels are scrupulously clean. |
| Halides (Excess) | High concentrations of chloride or bromide from salts or reagents can sometimes inhibit catalysis. | Use the correct stoichiometry; consider salts with non-coordinating anions (e.g., BF₄⁻, OTf⁻). |
| Water/Moisture | Can be particularly harmful in certain reactions, for example by hydrolyzing cyanide reagents to form highly reactive HCN. [10][11] | Use rigorously dried solvents and reagents; conduct reactions under an inert atmosphere. |
| Coordinating Solvents/Additives | Solvents like DMF or additives with strong coordinating ability can sometimes compete for active sites. | Screen alternative, less-coordinating solvents (e.g., Toluene, Dioxane). |
Q4: My catalyst appears to have precipitated as palladium black. What does this mean and how can I fix it?
The formation of palladium black is a clear sign of catalyst sintering or aggregation. [5] Causality: This happens when the catalytically active, soluble Pd(II) species is reduced to insoluble, metallic palladium (Pd(0)) nanoparticles, which then aggregate. [6]This process is often promoted by reducing agents in the reaction mixture (like certain amines or alcohols at high temperatures) or by "hydrogen-starved" conditions in hydrogenation reactions. [8] Preventative Measures:
-
Modify Reaction Conditions: Lowering the reaction temperature can slow down the aggregation process. [7]* Use Stabilizing Ligands: Employing robust ligands, such as bulky biarylphosphines or N-heterocyclic carbenes (NHCs), can help stabilize the palladium center and prevent aggregation. [9]* Introduce Additives: In some cases, mild oxidants can be added to maintain the active Pd(II) state and prevent reduction to Pd(0). For example, the addition of benzoquinone (BQ) before the reaction has been shown to suppress the transformation of Pd(II) complexes into metallic aggregates. [5][6]
Part 3: Advanced Analysis and Remediation Protocols
For a deeper understanding of deactivation, characterization of the spent catalyst is invaluable. In some cases, the catalyst can also be regenerated.
Q5: What analytical techniques can I use to characterize my fresh and spent catalyst?
Characterizing the catalyst before and after the reaction provides direct evidence for the deactivation mechanism.
| Analytical Technique | Information Provided about the Catalyst |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the oxidation state of palladium (e.g., Pd(0) vs. Pd(II)) on the surface and can detect surface poisons. [7] |
| Transmission Electron Microscopy (TEM) | Visualizes the size, shape, and dispersion of palladium nanoparticles. Comparing fresh and spent catalysts can clearly show sintering (particle growth). [7] |
| X-ray Diffraction (XRD) | Provides information on the crystalline structure of the catalyst. An increase in the intensity of metallic Pd peaks can indicate sintering and particle growth. [7] |
| N₂ Adsorption-Desorption (BET Analysis) | Measures the surface area and pore structure of heterogeneous catalysts. A decrease in surface area can indicate fouling or pore blockage. [7] |
| X-ray Absorption Spectroscopy (XAS) | An in-situ technique that can monitor changes in the palladium oxidation state and coordination environment in real-time during the reaction. [6] |
Q6: Is it possible to regenerate my deactivated catalyst?
Regeneration is sometimes possible, particularly for heterogeneous catalysts deactivated by fouling or certain types of poisoning. Sintering, however, often causes irreversible deactivation. [7] Causality: Regeneration aims to remove the deactivating species (foulants, poisons) from the catalyst surface, thereby re-exposing the active sites without fundamentally changing the catalyst's structure.
Experimental Protocol: General Regeneration of a Fouled Pd/C Catalyst
This protocol is a general guideline for removing organic residues and should be adapted based on the specific nature of the contaminants.
Objective: To restore the activity of a palladium-on-carbon (Pd/C) catalyst that has been deactivated by organic fouling.
Methodology:
-
Catalyst Recovery: After the reaction, carefully recover the heterogeneous catalyst from the reaction mixture by filtration.
-
Solvent Washing (Non-polar): Wash the recovered catalyst multiple times with a non-polar organic solvent in which the reactants and products are soluble (e.g., toluene or hexanes). This is to remove adsorbed organic molecules. A patent suggests washing with methanol after an initial water wash. [12]3. Solvent Washing (Polar): Follow with several washes using a polar solvent like methanol or ethanol to remove more polar residues.
-
Aqueous Washing: If inorganic salts were used, wash the catalyst with deionized water until the filtrate is free of ions (e.g., test with AgNO₃ for halides). [12]5. Drying: Dry the washed catalyst thoroughly under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours to remove all solvent residues.
-
Activity Test: Test the regenerated catalyst in a small-scale reaction to compare its activity against a fresh catalyst sample. Studies have shown that regenerated catalysts can be recycled multiple times while maintaining high product yields. [13] Self-Validation: The success of the regeneration is validated by the performance of the catalyst in the subsequent activity test. If the yield is comparable to that of a fresh catalyst, the regeneration was successful.
References
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Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization - Diva-portal.org. Available at: [Link]
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Catalyst deactivation mechanisms and how to prevent them - Matthey. Available at: [Link]
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Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. Available at: [Link]
- CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents.
-
A Catalysis Guide Focusing on C–H Activation Processes - SciELO. Available at: [Link]
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Mechanisms of catalyst deactivation. | Download Table - ResearchGate. Available at: [Link]
-
An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water - RSC Publishing. Available at: [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions | Chemical Reviews. Available at: [Link]
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Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor - MDPI. Available at: [Link]
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Poisoning and deactivation of palladium catalysts - SciSpace. Available at: [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]
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Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available at: [Link]
-
Gold catalysis in quinoline synthesis - Chemical Communications (RSC Publishing). Available at: [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central. Available at: [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. Available at: [Link]
-
Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) - OSTI. Available at: [Link]
-
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI. Available at: [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. Available at: [Link]
-
A Phosphine-Free Air-Stable Mn(II)-Catalyst for Sustainable Synthesis of Quinazolin-4(3H)-ones, Quinolines, and Quinoxalines in Water | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF - ResearchGate. Available at: [Link]
-
A Hierarchy of Ligands Controls Formation of Aryl Radicals in Pd-Catalyzed Ground State Reactions - ChemRxiv. Available at: [Link]
-
Rh(III)‐Catalyzed C−H Activation of 2‐Aryl Quinazolinones and Coupling with 2‐Carboxyl Allylic Alcohols for the Synthesis of β‐Aryl Ketone Substituted Quinazolinones | Request PDF - ResearchGate. Available at: [Link]
-
Rh(iii)-catalyzed C–H activation/β-F elimination/Michael addition: diastereoselective access to dihydroisoquinolinones featuring β-amino α-fluorocarbonyl motif - Chemical Communications (RSC Publishing). Available at: [Link]
-
Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts | Request PDF - ResearchGate. Available at: [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. Available at: [Link]
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Technical Support Center: Optimizing Fluorescence Quantum Yield of Quinolinyl Phenols
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinolinyl phenol fluorophores. This guide is designed to provide expert insights and practical, field-proven solutions to common challenges encountered when trying to optimize the fluorescence quantum yield (Φf or QY) of these versatile compounds. Our approach moves beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses fundamental questions regarding the photophysical properties of quinolinyl phenols.
Q1: What is fluorescence quantum yield, and why is it a critical parameter?
Answer: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[1]
Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)
A quantum yield can range from 0 (no fluorescence) to 1 (every absorbed photon results in an emitted photon). It is a critical parameter because it directly quantifies the brightness of your fluorophore. In applications like cellular imaging, high-sensitivity sensing, or diagnostics, a high quantum yield is essential for generating a strong signal over background noise. The overall fluorescence intensity you observe is proportional to the quantum yield.
The quantum yield is determined by the competition between the rate of fluorescence (k_F_) and the rates of all non-radiative decay pathways (k_NR_), such as internal conversion, intersystem crossing, and dynamic quenching.[2] Maximizing Φf involves designing the molecule and its environment to minimize the rates of these non-radiative processes.
Q2: What are the key molecular features of quinolinyl phenols that govern their fluorescence?
Answer: The fluorescence of quinolinyl phenols is governed by a sophisticated interplay of their structural and electronic properties. Key factors include:
-
Excited-State Intramolecular Proton Transfer (ESIPT): Many quinolinyl phenols are designed with a phenolic proton donor (-OH) and a quinolinyl nitrogen atom as a proton acceptor in close proximity. Upon photoexcitation, the phenol becomes more acidic and the quinoline nitrogen becomes more basic, triggering an ultrafast transfer of the proton.[3][4] This creates an excited keto-tautomer which is responsible for the characteristically large Stokes shift (separation between absorption and emission maxima) and unique emission properties of these compounds. The efficiency of ESIPT is highly dependent on the geometry and hydrogen bond strength between the donor and acceptor.[3][5]
-
Molecular Rigidity: Fluorescence is favored in rigid molecular structures.[6] Flexible bonds can lead to vibrational and rotational modes that dissipate the excitation energy non-radiatively (as heat), thus lowering the quantum yield. Incorporating structural elements that restrict bond rotation, such as fused rings or bulky groups, often enhances fluorescence.
-
Electronic "Push-Pull" Systems: The quantum yield can be tuned by substituents on the aromatic rings.[7] Electron-donating groups (e.g., -OH, -NH2, -OCH3) "push" electron density into the π-system, while electron-withdrawing groups (e.g., -CN, -NO2, -COOH) "pull" it. This donor-π-acceptor (D-π-A) architecture can enhance properties like molar absorptivity and quantum yield.[7][8] However, strong electron-withdrawing groups can sometimes quench fluorescence entirely.[6][8]
Q3: How do environmental factors like solvent and pH affect the quantum yield?
Answer: Quinolinyl phenols are often highly sensitive to their environment, a property that can be both a challenge and a tool for sensing applications.[9]
-
Solvent Polarity: The polarity of the solvent can drastically alter the fluorescence profile. In polar solvents, the energy of different electronic transitions can shift.[6][10] For ESIPT-capable molecules, polar protic solvents (like water or ethanol) can form intermolecular hydrogen bonds, competing with the crucial intramolecular hydrogen bond needed for proton transfer and potentially opening non-radiative decay channels.[11][12] This is why a thorough solvent screen is often necessary.
-
pH: The pH of the solution is critical because it can change the protonation state of both the phenol and quinoline moieties. Deprotonation of the phenol (forming a phenolate) or protonation of the quinoline nitrogen can inhibit or alter the ESIPT mechanism, leading to dramatic changes in fluorescence intensity and wavelength.[13][14] For many quinoline derivatives, protonation of the nitrogen atom can significantly enhance fluorescence by altering the energy levels of the excited states.[15][16] Each molecule will have a unique pH-dependent fluorescence profile.
The table below illustrates a typical response of a hypothetical ESIPT-type quinolinyl phenol to different solvents.
| Solvent | Polarity Index | Dielectric Constant | H-Bonding | Typical Effect on QY | Rationale |
| Cyclohexane | 0.2 | 2.0 | Aprotic | High | Non-polar, aprotic environment preserves the intramolecular H-bond required for efficient ESIPT. |
| Toluene | 2.4 | 2.4 | Aprotic | High | Similar to cyclohexane, provides a non-competitive environment for the intramolecular H-bond. |
| Dichloromethane | 3.1 | 9.1 | Aprotic | Moderate-High | Increased polarity can stabilize the excited state, but halogenated solvents may introduce quenching pathways.[17] |
| Acetonitrile | 5.8 | 37.5 | Aprotic | Moderate | High polarity can stabilize charge-transfer states, but may slightly disrupt the ground-state conformation. |
| Ethanol | 4.3 | 24.5 | Protic | Low-Moderate | Protic nature competes for H-bonding with the phenol and quinoline, disrupting the ESIPT process. |
| Water | 10.2 | 80.1 | Protic | Low / Variable | Strong H-bonding competition severely disrupts ESIPT. pH effects will also dominate.[12] |
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q4: I've synthesized and purified my quinolinyl phenol, but it has very low or no fluorescence. What are the likely causes?
Answer: This is a common and frustrating problem. A systematic check of chemical and environmental factors is the best approach.
-
Residual Impurities: Even trace amounts of quenching impurities (e.g., residual catalysts, starting materials, or solvents like acetone) can kill fluorescence.
-
Solution: Re-purify your compound using a different method (e.g., recrystallization followed by column chromatography). Ensure the final product is thoroughly dried under high vacuum to remove all solvent traces. Verify purity by NMR and mass spectrometry.
-
-
Incorrect pH: The protonation state of your molecule may be incorrect for fluorescence. The neutral form might be non-emissive, while the protonated or deprotonated form is.
-
Inappropriate Solvent: As discussed in Q3, the solvent choice is critical. A protic solvent might be disrupting the ESIPT mechanism, or a polar solvent might be stabilizing a non-emissive "dark" state.
-
Solution: Screen a range of solvents with varying polarity and proticity (see table above). Start with a non-polar, aprotic solvent like cyclohexane or toluene and compare it with a polar aprotic (acetonitrile) and a polar protic (ethanol) solvent.
-
-
Aggregation-Caused Quenching (ACQ): Your compound may be poorly soluble in the chosen solvent, leading to aggregation. In the aggregated state, new non-radiative decay pathways are often created, quenching fluorescence.[18][19]
-
Solution: Measure the absorption spectrum. Aggregation can sometimes be observed as a change in the shape or position of the absorption bands. Try a different solvent in which the compound is more soluble, or work at a much lower concentration.
-
The following workflow can guide your troubleshooting process:
Q5: My quantum yield measurements are inconsistent. How can I improve reproducibility?
Answer: Inconsistent quantum yield values almost always point to issues in the experimental protocol rather than the molecule itself. Precision is key.
-
Inner Filter Effects: If your solutions are too concentrated, the sample will re-absorb emitted light, or the excitation light will not penetrate the cuvette uniformly. This is the most common error.
-
Solution: Always work with optically dilute solutions. A strict rule is to keep the absorbance at the excitation wavelength below 0.1 in a standard 1 cm cuvette.[1] It is best to prepare a series of 4-5 dilutions with absorbance values between 0.01 and 0.1.
-
-
Mismatched Standard: The reference standard used for a relative QY measurement must be appropriate.
-
Solution: Choose a standard that absorbs and emits in a similar wavelength range to your sample.[20] This minimizes wavelength-dependent errors from the instrument's detector and grating. Ensure the standard is used in the recommended solvent and that its QY value is well-established (e.g., Quinine Sulfate in 0.1 M H2SO4, Φf ≈ 0.58).[21]
-
-
Instrument Settings: Settings must be identical for the sample and the standard.
-
Solution: Use the same excitation wavelength, slit widths, and detector settings for all measurements. Ensure your fluorometer's emission spectrum is spectrally corrected for the detector's wavelength-dependent sensitivity. If not, this is a major source of error.[1]
-
-
Solvent Mismatch: The refractive index of the solvent affects the amount of light that reaches the detector.
-
Solution: Ideally, measure your sample and standard in the same solvent. If this is not possible, you must apply a correction factor based on the square of the refractive indices (η) of the solvents, as shown in the QY calculation formula in the protocol below.
-
Q6: My fluorescence intensity drops rapidly during measurement. How can I prevent photobleaching?
Answer: Photobleaching is the irreversible photochemical destruction of the fluorophore under illumination.[2] While some instability is inherent, it can be minimized.
-
Excessive Excitation Power/Time: High-intensity light or prolonged exposure accelerates decomposition.
-
Solution: Use the lowest excitation slit width (and thus power) that still provides an adequate signal-to-noise ratio. Keep the shutter closed whenever you are not actively acquiring data. Acquire spectra as quickly as possible.
-
-
Presence of Dissolved Oxygen: Molecular oxygen is a triplet-state quencher and can react with the excited fluorophore to cause photobleaching.[6]
-
Solution: For sensitive samples, deoxygenate your solvent by bubbling with inert gas (N2 or Ar) for 15-20 minutes before dissolving your compound and sealing the cuvette.
-
Q7: My fluorescence seems to decrease as I increase the concentration. Isn't more fluorophore supposed to be brighter?
Answer: This is a classic sign of Aggregation-Caused Quenching (ACQ) . While at very low concentrations, fluorescence intensity is proportional to concentration, many planar aromatic molecules like quinolinyl phenols tend to stack together (form aggregates) at higher concentrations.[18][19]
In these aggregates, strong intermolecular π-π interactions create new, efficient non-radiative decay pathways, effectively "short-circuiting" the fluorescence process and quenching the emission.[22][23] This is why fluorescence measurements must be performed in the dilute regime where molecules are individually solvated.
Part 3: Experimental Protocol
Protocol: Relative Fluorescence Quantum Yield Measurement (Comparative Method)
This protocol, adapted from the method by Williams et al., is the standard for reliable QY determination.[1]
Objective: To determine the fluorescence quantum yield (Φf,X) of a test compound (X) relative to a known standard (Φf,ST).
Materials:
-
Test compound (X) and a suitable Quantum Yield Standard (ST) (e.g., Quinine Sulfate).
-
Spectroscopic grade solvents.
-
Calibrated UV-Vis spectrophotometer and a spectrally-corrected spectrofluorometer.
-
Volumetric flasks and pipettes; 1 cm path length quartz cuvettes.
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the test compound and the standard in the appropriate solvent(s) with an absorbance of ~1 at their respective absorption maxima.
-
Prepare Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the test compound and the standard, such that their absorbance values at the chosen excitation wavelength are between 0.01 and 0.1.
-
Measure Absorbance: Record the UV-Vis absorption spectrum for every dilution of both the test and standard. Note the absorbance value at the excitation wavelength (A_X_ and A_ST_). The excitation wavelength should be the same for both sample and standard.
-
Measure Fluorescence:
-
Set the excitation wavelength on the fluorometer (the same one used for the absorbance measurements).
-
Record the corrected fluorescence emission spectrum for each of the prepared dilutions for both the test and standard.
-
Record the spectrum for a solvent blank as well.
-
-
Data Processing:
-
Subtract the integrated intensity of the solvent blank from the integrated fluorescence intensity of each sample.
-
Calculate the integrated fluorescence intensity (area under the curve) for each spectrum (I_X_ and I_ST_).
-
For both the test compound and the standard, plot the integrated fluorescence intensity versus absorbance.
-
-
Calculation:
-
Determine the slope of the line for both plots (Grad_X_ and Grad_ST_). The plot must be linear (R² > 0.99) to ensure you are in the correct concentration regime.
-
Calculate the quantum yield of the test sample (Φf,X) using the following equation:
Φf,X = Φf,ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φf,ST is the known quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity vs. absorbance.
-
η_X and η_ST are the refractive indices of the solvents used for the test and standard solutions, respectively (if solvents are the same, this term is 1).
-
The diagram below illustrates the ESIPT process, a key mechanism for many quinolinyl phenols.
References
-
Scribd. (n.d.). Factros Affecting Flurosence. Retrieved from [Link]
-
Nevdakh, O. I., et al. (2006). Fluorescence spectra of phenol and its phototransformation products. Journal of Applied Spectroscopy, 73(1), 1-7. Available at: [Link]
-
Sinha, S., & De, S. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Molecules, 26(5), 1475. Available at: [Link]
-
Chemistry LibreTexts. (2023). 3.5: Quantum Yield of Fluorescence. Available at: [Link]
-
Hopkins, C., et al. (2016). A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. PLOS ONE, 11(7), e0159203. Available at: [Link]
-
PharmTech Insights. (2020). Detailed lecture on factors affecting Fluorescence intensity. YouTube. Available at: [Link]
-
Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. Available at: [Link]
-
Jobin Yvon Ltd. (n.d.). A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. Available at: [Link]
-
Kärki, S., et al. (2020). Fluorescence enhancement of quinolines by protonation. Photochemical & Photobiological Sciences, 19(9), 1143-1148. Available at: [Link]
-
Chen, Y.-C., et al. (2019). Excited-state intramolecular proton transfer with and without the assistance of vibronic-transition-induced skeletal deformation in phenol–quinoline. Physical Chemistry Chemical Physics, 21(34), 18774-18781. Available at: [Link]
-
Xu, Z., et al. (2016). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical Chemistry, 88(10), 5343-5349. Available at: [Link]
-
Tian, W., et al. (2016). From aggregation-caused quenching luminogens to solid fluorescent materials. Materials Horizons, 3(5), 396-399. Available at: [Link]
-
Kim, D., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Dyes and Pigments, 178, 108343. Available at: [Link]
-
Zhang, H., et al. (2021). General mechanisms of aggregation-caused quenching (ACQ) and aggregation-induced emission (AIE). [Diagram]. ResearchGate. Available at: [Link]
-
Walter, M., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of Fluorescence, 34, 2049–2055. Available at: [Link]
-
PicoQuant. (2015). Quantum yield determination by low-intensity Fluorescence Correlation Spectroscopy (liFCS). Technical Note. Available at: [Link]
-
Nanoco Technologies Ltd. (2008). Standard for Measuring Quantum Yield. Available at: [Link]
-
ResearchGate. (2015). What's wrong with my quantum yield measurement? [Forum discussion]. Available at: [Link]
-
Zhao, J., et al. (2012). Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. Chemical Society Reviews, 41(21), 7064-7087. Available at: [Link]
-
Zhang, J., et al. (2017). An arch-bridge-type fluorophore for bridging the gap between aggregation-caused quenching (ACQ) and aggregation-induced emission (AIE). Chemical Science, 8(8), 5373-5378. Available at: [Link]
-
De, S., et al. (2019). The pH-dependent photophysical and spectral properties of pH-sensing green fluorescent proteins. Protein Science, 28(12), 2137-2147. Available at: [Link]
-
ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Technical Note. Available at: [Link]
-
Reddit. (2022). Need help with fluorescence quantum yield, I went wrong somewhere. r/Chempros. Available at: [Link]
-
Stankovic, B., et al. (2013). Excited state intramolecular proton transfer (ESIPT) from phenol to carbon in selected phenylnaphthols and naphthylphenols. The Journal of Organic Chemistry, 78(6), 2545-2556. Available at: [Link]
-
Kärki, S., et al. (2020). Fluorescence enhancement of quinolines by protonation. Photochemical & Photobiological Sciences, 19(9), 1143-1148. Available at: [Link]
-
Chemistry Stack Exchange. (2021). How ph affects aesculune fluorescence? Available at: [Link]
-
Zhao, N., et al. (2015). Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. Jurnal Pendidikan Kimia, 12(4), 161-165. Available at: [Link]
-
Rebarz, M., et al. (2020). Nitrile-Substituted 2-(Oxazolinyl)-Phenols: Minimalistic Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorophores. ChemRxiv. Available at: [Link]
-
Resch-Genger, U., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry, 95(12), 5126–5136. Available at: [Link]
-
Kim, D., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Dyes and Pigments, 178, 108343. Available at: [Link]
-
Wang, D., et al. (2019). Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. Nature Communications, 10(1), 159. Available at: [Link]
-
Roy, J., et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. Molecular Pharmaceutics, 18(5), 2097-2104. Available at: [Link]
-
El-Sayed, N. S., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 14(1), 15531. Available at: [Link]
-
NPTEL-NOC IITM. (2020). FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT. YouTube. Available at: [Link]
-
Myśliwa-Kurdziel, B., et al. (2007). Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains. Photochemical & Photobiological Sciences, 6(1), 42-48. Available at: [Link]
-
Szyszkowska, A., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4070. Available at: [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Excited-state intramolecular proton transfer with and without the assistance of vibronic-transition-induced skeletal deformation in phenol–quinoline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 9. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The pH‐dependent photophysical and spectral properties of pH‐sensing green fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. From aggregation-caused quenching luminogens to solid fluorescent materials - Advanced Science News [advancedsciencenews.com]
- 19. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 20. researchgate.net [researchgate.net]
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- 23. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 3-Quinolin-6-ylphenol in Solution
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Quinolin-6-ylphenol. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common stability challenges encountered when working with this molecule in solution. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the integrity of your experiments.
Introduction: Understanding the Stability Profile of 3-Quinolin-6-ylphenol
3-Quinolin-6-ylphenol is a bifunctional molecule incorporating both a quinoline ring and a phenolic hydroxyl group. This unique structure, while conferring desirable biological activities, also presents specific stability challenges in solution.[1][2] The electron-rich phenol group is susceptible to oxidation, while the nitrogen-containing quinoline moiety can be influenced by pH and light.[3][4][5] Degradation can lead to loss of potency, altered biological activity, and the formation of confounding impurities in your assays.
This guide is structured to help you proactively address these issues and troubleshoot any stability problems you may encounter.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of 3-Quinolin-6-ylphenol in solution.
Q1: My 3-Quinolin-6-ylphenol solution is changing color (e.g., turning yellow or brown). What is happening and how can I prevent it?
A1: A color change in your solution is a common indicator of degradation, most likely due to oxidation of the phenolic hydroxyl group.[3] Phenols are prone to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, high pH, and the presence of metal ions. This process can lead to the formation of colored quinone-type structures.
To prevent color change:
-
Work under an inert atmosphere: When preparing and handling solutions, purge your solvents and the headspace of your vials with an inert gas like argon or nitrogen to minimize exposure to oxygen.
-
Protect from light: Store your stock solutions and experimental samples in amber vials or wrap them in aluminum foil to prevent photodegradation.[3][6]
-
Control the pH: Maintain a slightly acidic pH for your solutions, as phenolic compounds are generally more stable under acidic conditions.[7]
-
Use antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your stock solutions.
-
Chelate metal ions: If you suspect metal ion contamination in your buffers, add a chelating agent like ethylenediaminetetraacetic acid (EDTA).
Q2: I'm seeing a decrease in the concentration of 3-Quinolin-6-ylphenol in my stock solution over time, even when stored at low temperatures. What could be the cause?
A2: A gradual decrease in concentration suggests slow degradation. While low temperatures slow down chemical reactions, they don't completely stop them. Several factors could be at play:
-
Slow Oxidation: Even at low temperatures, dissolved oxygen can lead to gradual oxidation of the phenol group.
-
Hydrolysis: Depending on the solvent and pH, hydrolysis of any potential functional groups on the quinoline or phenol ring could occur over extended periods.
-
Adsorption: The compound may be adsorbing to the surface of your storage container, especially if it's plastic.
Troubleshooting steps:
-
Solvent Choice: Ensure you are using a high-purity, degassed solvent. For long-term storage, consider a non-aqueous solvent if your experimental design allows.
-
pH of Aqueous Solutions: For aqueous solutions, buffer to a slightly acidic pH (e.g., pH 5-6) to enhance stability.[7]
-
Container Material: Use glass vials (preferably amber) for storage to minimize adsorption.
-
Inert Atmosphere: As mentioned before, storing under an inert gas can significantly reduce oxidative degradation.
Q3: I'm observing unexpected peaks in my HPLC analysis of a 3-Quinolin-6-ylphenol sample. Could these be degradation products?
A3: Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation. The nature of these degradation products will depend on the degradation pathway.
-
Oxidative Degradation: You might see more polar compounds that elute earlier than the parent compound. These could be hydroxylated derivatives or ring-opened products.[8][9][10]
-
Photodegradation: Light-induced reactions can lead to a variety of products, including dimers or isomers.
To identify the degradation products:
-
Forced Degradation Study: Conduct a forced degradation study (see protocol below) to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light). This will help you to create a "fingerprint" of potential degradants.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to obtain the mass of the unknown peaks. This information is invaluable for proposing the structures of the degradation products.[11]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues with 3-Quinolin-6-ylphenol.
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of compound in solution (within hours) | High pH, presence of strong oxidizing agents, intense light exposure. | Immediately check the pH of your solution; adjust to slightly acidic if possible. Protect from light. Prepare fresh solutions and handle under an inert atmosphere. |
| Precipitation of the compound from solution | Poor solubility in the chosen solvent, temperature fluctuations. | Check the solubility of 3-Quinolin-6-ylphenol in your solvent system. Consider using a co-solvent. Ensure the storage temperature is stable and above the compound's freezing point in that solvent. |
| Inconsistent results between experiments | Inconsistent solution preparation and handling, degradation during the experiment. | Standardize your solution preparation protocol. Prepare fresh solutions for each experiment. Minimize the time samples are exposed to harsh conditions (e.g., elevated temperatures, light). |
| Formation of a precipitate after adding to a new buffer | pH-dependent solubility, buffer-excipient incompatibility. | Determine the pKa of 3-Quinolin-6-ylphenol to understand its ionization state at different pH values. Test the solubility in the new buffer system before conducting the full experiment. |
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary hypothetical degradation pathways for 3-Quinolin-6-ylphenol based on the known reactivity of its constituent moieties.
Caption: Potential degradation pathways for 3-Quinolin-6-ylphenol.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the steps for preparing a stock solution of 3-Quinolin-6-ylphenol with enhanced stability.
Materials:
-
3-Quinolin-6-ylphenol solid
-
High-purity solvent (e.g., DMSO, ethanol, or a suitable buffer)
-
Amber glass vials with Teflon-lined caps
-
Inert gas (argon or nitrogen)
-
Optional: Antioxidant (e.g., BHT), Chelating agent (e.g., EDTA)
Procedure:
-
Solvent Preparation: If using an aqueous buffer, prepare it with high-purity water and filter it. Degas the solvent by sparging with an inert gas for 15-20 minutes.
-
Weighing: Accurately weigh the desired amount of 3-Quinolin-6-ylphenol in a clean, dry amber vial.
-
Dissolution: Add the degassed solvent to the vial to achieve the desired concentration.
-
Inert Atmosphere: Purge the headspace of the vial with the inert gas for 30-60 seconds before sealing the cap tightly.
-
Optional Stabilizers:
-
For enhanced protection against oxidation, a final concentration of 0.01% BHT can be added.
-
If metal ion contamination is a concern in aqueous buffers, add EDTA to a final concentration of 1 mM.
-
-
Storage: Store the solution at the recommended temperature (typically -20°C or -80°C for long-term storage), protected from light.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[12]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. mdpi.com [mdpi.com]
- 7. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electrochemsci.org [electrochemsci.org]
- 9. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pharmtech.com [pharmtech.com]
Technical Support Center: Resolving NMR Signal Overlap in 6-Substituted Quinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of NMR signal overlap in 6-substituted quinolines. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your structural elucidation process.
Frequently Asked Questions (FAQs)
Q1: Why do the aromatic protons on my 6-substituted quinoline show significant signal overlap in the ¹H NMR spectrum?
A: The quinoline ring system inherently possesses seven aromatic protons, which typically resonate in a relatively narrow region of the ¹H NMR spectrum, often between 7.0 and 9.0 ppm.[1][2] This chemical shift equivalence is a primary reason for signal overlap. The introduction of a substituent at the 6-position further complicates this by altering the electronic environment of the protons on both the pyridine and benzene rings of the quinoline scaffold. The substituent's electronic properties (electron-donating or electron-withdrawing) and steric bulk can cause subtle changes in chemical shifts, often leading to complex second-order coupling patterns and the overlapping of multiplets.[2] Additionally, intermolecular interactions like π-π stacking, which are concentration-dependent, can also influence proton chemical shifts and exacerbate overlap.[3][4]
Q2: How does the electronic nature of the substituent at the 6-position affect the chemical shifts of the quinoline ring protons?
A: The electronic nature of the substituent at C-6 significantly modulates the electron density across the entire quinoline ring system, thereby influencing the chemical shifts of the ring protons.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) groups increase electron density, particularly at the ortho (H-5, H-7) and para (no proton at this position) positions relative to the substituent. This increased shielding causes these protons to shift upfield (to a lower ppm value).
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups decrease electron density in the ring. This deshielding effect causes the aromatic protons, especially H-5 and H-7, to shift downfield (to a higher ppm value).
The effect on the protons of the pyridine ring (H-2, H-3, H-4) is generally less pronounced but still observable due to resonance effects transmitted through the bicyclic system. Understanding these fundamental substituent effects is the first step in predicting the spectral pattern and anticipating potential overlap.
Q3: What are the first simple steps I can take to try and resolve minor signal overlap?
A: Before resorting to more complex experiments, several simple adjustments to your sample preparation and acquisition parameters can sometimes resolve minor overlap:
-
Change the NMR Solvent: The choice of solvent can induce small but significant changes in chemical shifts due to varying solute-solvent interactions.[5][6] For example, switching from a non-polar solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can alter the chemical shifts of protons based on their spatial relationship to the solvent molecules.[5][6] This is a quick and effective first step.
-
Vary the Sample Concentration: As intermolecular π-π stacking is concentration-dependent, diluting your sample can sometimes simplify the spectrum by minimizing these interactions and shifting the resonance frequencies of the involved protons.[3][4]
-
Adjust the Temperature: Acquiring the spectrum at a different temperature can sometimes improve resolution. Temperature changes can affect conformational dynamics and intermolecular interactions, leading to changes in chemical shifts.[5]
Troubleshooting Guide: Advanced Techniques for Signal Resolution
When simple methods are insufficient, a more systematic approach using advanced NMR techniques is necessary. This guide will walk you through a logical progression of experiments to achieve unambiguous signal assignment.
Q4: My basic 1D ¹H NMR is too crowded in the aromatic region. What's my next step?
A: Your next and most powerful step is to move from one-dimensional to two-dimensional (2D) NMR spectroscopy.[7][8] The fundamental principle of 2D NMR is to disperse the signals across a second frequency dimension, which dramatically enhances resolution and reveals correlations between nuclei. The first experiment to perform is typically a ¹H-¹H COSY (Correlation Spectroscopy) .
Why it Works: COSY identifies protons that are spin-spin coupled to each other, typically through two or three bonds (²JHH, ³JHH).[9] It allows you to trace the connectivity of protons within a spin system. For a 6-substituted quinoline, you can typically walk through the coupled protons on each ring (e.g., from H-2 to H-3 to H-4, and from H-5 to H-7 to H-8, depending on the coupling network).
Workflow for Resolving Signal Overlap
Caption: A decision-making flowchart for tackling NMR signal overlap.
Q5: COSY helped identify coupled protons, but I still can't definitively assign all signals. How do I unambiguously assign each proton to its specific position on the quinoline ring?
A: This is a common scenario where through-bond correlations alone are insufficient. The next logical step is to use heteronuclear 2D NMR experiments, which correlate protons with carbon atoms. The two most important experiments are HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) .[9]
-
HSQC: This experiment shows correlations between protons and the carbons they are directly attached to (¹JCH). It's an excellent way to assign the chemical shift of a carbon atom once its attached proton is known, or vice versa.[7][8]
-
HMBC: This is often the key to solving complex structures. HMBC reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[9][10] This is crucial for piecing together different fragments of the molecule and for assigning quaternary (non-protonated) carbons.
Why it Works (The HMBC Advantage): For a 6-substituted quinoline, the HMBC spectrum provides a wealth of information. For example, the H-5 proton will show a correlation to the carbon of the substituent at C-6, confirming its position. Similarly, H-8 will show a correlation to the quaternary carbon at C-4a, linking the two rings. By systematically analyzing these long-range correlations, a complete and unambiguous assignment of both the ¹H and ¹³C spectra can be achieved.
Illustrative Correlation Pathways
Caption: Key COSY, HMBC, and NOESY correlations on a quinoline scaffold.
Q6: I have assigned all the protons and carbons, but some key signals remain overlapped. Are there any chemical methods I can use to resolve this persistent overlap?
A: Yes. When even advanced 2D NMR techniques fail to resolve critical signals, you can chemically perturb the system to induce differential chemical shifts. The use of Lanthanide Shift Reagents (LSRs) is a classic and powerful technique for this purpose.[11][12]
Why it Works: LSRs are paramagnetic complexes, often of Europium (e.g., Eu(dpm)₃) or Praseodymium, that can reversibly coordinate to Lewis basic sites in your molecule.[11][13] In a 6-substituted quinoline, the primary coordination site is the lone pair of electrons on the nitrogen atom. Upon coordination, the paramagnetic metal induces large changes (shifts) in the resonance frequencies of nearby protons. The magnitude of this induced shift is dependent on the distance and angle of the proton relative to the paramagnetic center.[14] Protons closer to the nitrogen (like H-2 and H-8) will experience the largest shift, while those further away will be less affected. This differential shifting effectively "spreads out" the crowded aromatic region, resolving the overlap.
Protocol: Using a Lanthanide Shift Reagent (Eu(dpm)₃)
-
Initial Spectrum: Acquire a standard high-resolution ¹H NMR spectrum of your purified 6-substituted quinoline in an anhydrous, non-coordinating solvent like CDCl₃.
-
Prepare LSR Stock: Prepare a stock solution of the LSR (e.g., Eu(dpm)₃) in the same deuterated solvent.
-
Titration: Add a small, known aliquot of the LSR stock solution to your NMR tube (e.g., 0.1 molar equivalents).
-
Acquire Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum.
-
Analyze and Repeat: Observe the changes in chemical shifts. The signals should spread out. Continue adding small aliquots of the LSR and acquiring spectra until the desired signal resolution is achieved. Note that excessive LSR can cause significant line broadening, so use it judiciously.[12]
-
Track the Shifts: By plotting the change in chemical shift (Δδ) for each proton against the [LSR]/[Substrate] molar ratio, you can confirm assignments, as protons closer to the coordination site will show a steeper slope.
Summary of NMR Techniques for Structural Elucidation
| Technique | Information Provided | Primary Application for 6-Substituted Quinolines |
| 1D ¹H NMR | Chemical shift, coupling constants (J), integration. | Initial assessment of proton environment, identification of basic structural features. |
| ¹H-¹H COSY | Shows proton-proton coupling networks (²JHH, ³JHH). | Tracing proton connectivity within the pyridine (H-2, H-3, H-4) and benzene (H-5, H-7, H-8) rings.[15] |
| ¹H-¹³C HSQC | Correlates protons to their directly attached carbons (¹JCH). | Assigning the chemical shifts of protonated carbons. |
| ¹H-¹³C HMBC | Shows long-range (2-3 bond) correlations between protons and carbons (²JCH, ³JCH). | Unambiguous assignment of all protons and carbons, including quaternary carbons, and linking the two rings.[10] |
| ¹H-¹H NOESY/ROESY | Shows through-space correlations between protons that are close in proximity (<5 Å). | Confirming assignments of spatially close but non-coupled protons (e.g., H-4 and H-5), and determining the orientation of bulky substituents.[16] |
| Lanthanide Shift Reagents | Induces large paramagnetic shifts to resolve overlapping signals. | Spreading out crowded aromatic regions by coordinating to the quinoline nitrogen.[11] |
References
-
Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. [Link]
-
ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. ResearchGate. [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. University of North Carolina Wilmington. [Link]
-
YouTube. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy. [Link]
-
The Royal Society of Chemistry. (2018). Supplementary Information. [Link]
-
PubMed Central (PMC). (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. National Center for Biotechnology Information. [Link]
-
YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. [Link]
-
Thieme. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]
-
Chemical Reviews. (n.d.). Lanthanide shift reagents for nuclear magnetic resonance spectroscopy. ACS Publications. [Link]
-
Canadian Science Publishing. (n.d.). SOLVENT EFFECTS ON THE RING PROTON MAGNETIC RESONANCE SPECTRA OF SOME SUBSTITUTED QUINOLINES. [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
ACS Publications. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]
-
YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. [Link]
-
ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]
-
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). [Link]
-
ResearchGate. (2015, August 22). (PDF) Synthesis of novel cyano quinoline derivatives suplemantary. [Link]
-
UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. [Link]
-
National Institutes of Health (NIH). (n.d.). Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines. [Link]
-
ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
ResearchGate. (n.d.). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
PubMed. (n.d.). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. [Link]
-
MDPI. (2020, November 17). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. [Link]
-
RSC Publishing. (n.d.). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. repository.uncw.edu [repository.uncw.edu]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. thieme-connect.de [thieme-connect.de]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lanthanide shift reagents in nuclear magnetic resonance spectroscopy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of 6-(3-hydroxyphenyl)quinoline
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 6-(3-hydroxyphenyl)quinoline , a critical scaffold in drug discovery (e.g., kinase inhibitors) and optoelectronics (OLED ligands).
Unlike standard spectral libraries that simply list peaks, this guide focuses on the mechanistic differentiation of this specific isomer from its structural analogs (ortho- and para- isomers) and provides a self-validating experimental protocol.
Executive Summary
-
Compound: 6-(3-hydroxyphenyl)quinoline (MW: 221.25 Da).[1][2]
-
Core Challenge: Distinguishing the meta-substituted (3-hydroxy) isomer from the ortho- (2-hydroxy) and para- (4-hydroxy) isomers, which share identical molecular weights and similar polarity.
-
Key Differentiator: The fragmentation logic relies on the stability of the distonic ions formed after CO loss. The meta-isomer typically exhibits a distinct ratio of Carbon Monoxide (CO) loss versus Hydrogen Cyanide (HCN) loss compared to its isomers due to the lack of resonance stabilization available to the para-isomer and the lack of steric/hydrogen-bonding effects seen in the ortho-isomer.
Technical Context & Molecular Properties
| Property | Data | Mass Spec Relevance |
| Formula | C₁₅H₁₁NO | Monoisotopic Mass: 221.0841 |
| Protonation Site | Quinoline Nitrogen (N-1) | Forms stable [M+H]⁺ at m/z 222.09 in ESI(+).[1][2] |
| Lability | Phenolic -OH | Prone to CO loss (-28 Da) (phenolic cleavage).[1][2] |
| Ring Stability | Quinoline Core | Prone to HCN loss (-27 Da) (heterocyclic cleavage).[1][2] |
Fragmentation Pathway Analysis
The fragmentation of 6-(3-hydroxyphenyl)quinoline under Electrospray Ionization (ESI-MS/MS) or Electron Impact (EI) follows two competitive pathways driven by the stability of the resulting radical cations (EI) or closed-shell cations (ESI).
Primary Pathway: The Phenolic CO Loss (Diagnostic)
Unlike simple quinolines, the presence of the phenol ring drives the initial fragmentation.
-
Transition: The phenolic oxygen undergoes tautomerization (keto-enol) followed by ring contraction.[1][2]
-
Product: m/z 194.09 (Phenyl-cyclopentadienyl-quinoline hybrid).[1][2]
-
Differentiation Note: In the meta (3-hydroxy) isomer, the positive charge on the resulting ion is less resonance-stabilized than in the para (4-hydroxy) isomer (which can form a stable quinoid-like structure). Consequently, the m/z 194 peak is often less intense in the 3-hydroxy isomer compared to the 4-hydroxy isomer.
Secondary Pathway: The Quinoline HCN Loss
-
Mechanism: Cleavage of the heterocyclic ring at the C2-N1 and C4-C4a bonds.[1][2]
-
Loss: Neutral loss of Hydrogen Cyanide (HCN, 27.01 Da).[1][2]
-
Product:
Visualized Fragmentation Mechanism
Caption: Mechanistic fragmentation tree for 6-(3-hydroxyphenyl)quinoline showing competitive CO and HCN losses.
Comparative Performance: Distinguishing Isomers
To objectively identify the 3-hydroxyphenyl isomer, you must compare the Relative Abundance (RA) of the fragments.
| Feature | 6-(3-hydroxyphenyl)quinoline (Meta) | 6-(4-hydroxyphenyl)quinoline (Para) | 6-(2-hydroxyphenyl)quinoline (Ortho) |
| m/z 194 (CO Loss) | Moderate Intensity | High Intensity (Base Peak often) | Low/Moderate |
| m/z 204 (H2O Loss) | Negligible (<5%) | Negligible (<5%) | Distinctive (Ortho Effect)* |
| Mechanism | Charge is localized; less conjugation stability for the radical cation.[1][2] | Extended conjugation stabilizes the keto-form intermediate.[1][2] | Steric proximity allows intramolecular proton transfer.[1][2] |
| Diagnostic Ratio | Ratio (194/222) is < 1.0 | Ratio (194/222) is > 1.0 (often) | Presence of [M+H-18]⁺ |
-
*Ortho Effect Note: While the phenyl ring is at position 6 (far from the quinoline nitrogen), the ortho-hydroxyl group on the phenyl ring can interact with the phenyl ring's own pi-system or undergo specific proximity-driven losses (like water loss) that are geometrically impossible for the meta (3-OH) isomer.
Validated Experimental Protocol
To replicate these results and ensure spectral accuracy, follow this self-validating workflow.
Step 1: Sample Preparation
-
Solvent: Methanol:Water (50:[1]50) + 0.1% Formic Acid.[1][2]
-
Why? Formic acid ensures complete protonation of the quinoline nitrogen ([M+H]⁺), maximizing sensitivity.
-
-
Concentration: 1 µg/mL (avoid saturation to prevent dimer formation [2M+H]⁺ at m/z 443).
Step 2: MS Parameters (ESI+) [1]
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile OH).
Step 3: Data Interpretation Workflow
Caption: Decision tree for identifying 6-(3-hydroxyphenyl)quinoline from its isomers.
References
-
Fragmentation of Phenols
-
Quinoline Fragmentation Mechanisms
-
Isomer Differentiation (Ortho/Meta/Para)
-
General ESI Fragmentation Rules
Sources
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. massbank.eu [massbank.eu]
- 3. journals.flvc.org [journals.flvc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. diva-portal.org [diva-portal.org]
- 7. d-nb.info [d-nb.info]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. 6-Hydroxyquinoline | C9H7NO | CID 11374 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Spectroscopic Analysis of Quinolinyl Phenols: A Comparative Guide
Executive Summary: Beyond Simple Absorbance
Quinolinyl phenols represent a unique class of chromophores where the phenolic hydroxyl group and the quinoline nitrogen atom interact electronically, often leading to phenomena far more complex than simple Beer-Lambert absorption. Unlike standard phenols or isolated quinolines, these fused or linked systems exhibit Excited-State Intramolecular Proton Transfer (ESIPT) , distinct solvatochromism , and pH-dependent tautomerism .
This guide objectively compares the UV-Vis spectral performance of two distinct subclasses of quinolinyl phenols against standard alternatives (simple phenols and coumarins), providing actionable protocols for their characterization.
The Core Comparison Classes
-
Class A (Fused): 8-Hydroxyquinoline (8-HQ) and derivatives. Primary Utility: Metal chelation, pH sensing.[1]
-
Class B (Linked): 2-(2-quinolinyl)phenol. Primary Utility: ESIPT probes, solid-state fluorescence.
-
Alternative: 4-Methylumbelliferone (Coumarin derivative). Primary Utility: Standard pH probe (reference).
Comparative Analysis of Spectral Performance
Mechanism of Action & Spectral Signatures[2][3][4][5][6]
The defining feature of quinolinyl phenols is the interplay between the acidic phenol proton and the basic quinoline nitrogen.
| Feature | Class A: 8-Hydroxyquinoline | Class B: 2-(2-Quinolinyl)phenol | Alternative: Coumarin (4-MU) |
| Chromophore Structure | Fused bicyclic system. Rigid. | Bi-aryl system (linked). Rotatable bond allows planarization. | Fused lactone system. |
| Dominant Mechanism | Acid-Base Equilibrium: Distinct cation, neutral, and anion species. | ESIPT: Enol form absorbs UV; Keto form emits Stokes-shifted light. | Lactone Hydrolysis/Ionization: Simple deprotonation. |
| UV-Vis | ~240 nm, ~300 nm | ~340–350 nm (Extended conjugation) | ~320 nm |
| Key Spectral Shift | Bathochromic (Red) Shift upon deprotonation (Anion > Neutral). | Hypsochromic (Blue) Shift in polar protic solvents (disruption of H-bond). | Bathochromic shift upon deprotonation. |
| Metal Sensitivity | High: Forms stable N,O-chelates (shifts to ~360-400 nm). | Moderate: Can chelate, but competes with ESIPT. | Low: Weak binding without auxiliary groups. |
Solvatochromism and Environmental Sensitivity
One of the most critical analytical distinctions is how these molecules respond to solvent polarity.[2]
-
Class B (2-Quinolinyl Phenol): Exhibits negative solvatochromism or specific H-bonding effects. In non-polar solvents (Cyclohexane), the intramolecular Hydrogen bond (IMHB) is stable, locking the planar conformation (
). In methanol, intermolecular H-bonding with the solvent disrupts the IMHB, twisting the molecule and shifting absorbance blue ( ). -
Class A (8-HQ): Less sensitive to polarity but highly sensitive to pH. The zwitterionic form can exist in water, showing a distinct band around 320 nm.
Quantitative Data Summary
Table 1: Comparative Absorption Maxima (
| Compound | Solvent: Cyclohexane (Non-polar) | Solvent: Methanol (Polar Protic) | Solvent: Acetonitrile (Polar Aprotic) | pH 2 (Aq.) | pH 12 (Aq.) |
| 8-Hydroxyquinoline | 240, 300 nm | 242, 315 nm | 241, 308 nm | 252, 315 nm (Cation) | 253, 335 nm (Anion) |
| 2-(2-Quinolinyl)phenol | 344 nm (Strong IMHB) | 338 nm (Disrupted) | 340 nm | 350 nm | 410 nm (Phenolate) |
| 4-Methylumbelliferone | 318 nm | 322 nm | 320 nm | 320 nm | 360 nm |
Analyst Note: If your drug candidate requires stability in varying lipophilic environments, Class B derivatives offer a self-reporting mechanism via spectral shifting that simple coumarins do not.
Mechanistic Visualization
Understanding the ESIPT pathway is crucial for interpreting the spectra of Class B compounds. The absorption corresponds to the Enol form, while the emission (often anomalous) comes from the Keto tautomer.
Figure 1: The four-level photocycle of 2-(2-quinolinyl)phenol. Absorption data measures the Enol_S0 → Enol_S1 transition. The lack of overlap between absorption and emission is due to the structural rearrangement in the excited state.
Experimental Protocols
To ensure Trustworthiness and reproducibility, use the following self-validating protocols.
Protocol A: Determination of Ground State pKa (Spectrophotometric Titration)
Objective: Determine the precise ionization constants of the quinolinyl phenol to map its speciation.
Reagents:
-
Analyte Stock:
M in HPLC-grade Methanol. -
Buffer System: Britton-Robinson or Phosphate/Citrate series (maintain ionic strength
M with KCl). -
Blank: Buffer solution without analyte.
Workflow:
-
Preparation: Prepare a series of 10 mL volumetric flasks containing buffer at pH 2.0 to 12.0 (0.5 pH increments).
-
Spiking: Add
of Analyte Stock to each flask (Final conc: ). Note: Keep organic solvent <1% to prevent dielectric constant changes. -
Equilibration: Sonicate for 2 minutes; let stand for 5 minutes at
. -
Measurement:
-
Scan 200–500 nm.
-
Validation Check: Identify Isosbestic Points . If the curves do not cross at a single precise point (e.g., ~285 nm for 8-HQ), secondary reactions or precipitation are occurring. Reject data.
-
-
Calculation: Plot Absorbance vs. pH at
and . Use the Henderson-Hasselbalch equation to solve for pKa.
Protocol B: Solvatochromic Analysis (Kamlet-Taft Validation)
Objective: Distinguish between specific H-bonding interactions and general polarity effects.
Workflow:
-
Select 5 solvents: Cyclohexane (Non-polar), Toluene (Polarizable), THF (H-bond acceptor), Methanol (H-bond donor), Acetonitrile (Polar aprotic).
-
Record
in each.[3][4] -
Data Logic:
-
If
(Methanol) < (Cyclohexane) Negative Solvatochromism (Indicates destabilization of the excited state or ground-state stabilization via H-bonding). -
If
shifts correlate linearly with dielectric constant General dipole interaction.
-
Decision Workflow for Characterization
Use this logic flow to determine the necessary experiments for a new quinolinyl phenol derivative.
Figure 2: Strategic decision tree for characterizing novel quinolinyl phenol derivatives.
References
-
Comparison of Flavonols and Simple Phenols: Source: ResearchGate. "UV-Vis spectra of flavonols taxifolin and simple phenol 4-hydroxycoumarin." Url:[Link]
-
ESIPT Mechanisms in 2-(2'-hydroxy)phenyl Systems: Source: RSC Publishing. "Observation of excited state proton transfer reactions in 2-phenylphenol." Url:[Link]
-
Solvatochromism of Quinolinyl Phenols: Source: Semantic Scholar. "Synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2-hydroxybenzoate." Url:[Link][1][3][4][5][6][7][8][9][10]
-
8-Hydroxyquinoline pH Dependence: Source: Journal of the Chemical Society of Pakistan. "8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II)." Url:[Link]
-
ESIPT-Induced Multicolor Emission: Source: RSC Advances. "Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole." Url:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and theoretical comprehension of ESIPT fluorophores based on a 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and computational studies on the solvatochromism and thermochromism of 4-pyridiniophenolates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
biological assay validation of quinoline kinase inhibitors
Biological Assay Validation of Quinoline Kinase Inhibitors[1]
Introduction: The Quinoline Scaffold Advantage
In the landscape of kinase inhibitor design, the quinoline scaffold represents a versatile "privileged structure" distinct from the rigid quinazoline core often found in EGFR inhibitors (e.g., gefitinib).[2] While quinazolines are optimized for high-affinity ATP-competitive binding in the active conformation (Type I), quinoline derivatives—such as Bosutinib (Src/Abl), Cabozantinib (MET/VEGFR2/AXL), and Lenvatinib (VEGFR/FGFR)—often exhibit Type I½ or Type II binding modes. This allows them to access the inactive DFG-out conformation, conferring unique selectivity profiles and extended residence times.
This guide provides a technical validation framework for quinoline kinase inhibitors, moving beyond simple IC50 generation to kinetic characterization and cellular target engagement.
Comparative Analysis: Quinoline vs. Alternative Scaffolds
To objectively validate a quinoline inhibitor, one must benchmark it against established scaffolds like quinazolines (typically EGFR-focused) and pyrimidines (typically broad-spectrum).
Table 1: Scaffold Performance Metrics
| Feature | Quinoline Scaffold (e.g., Bosutinib, Cabozantinib) | Quinazoline Scaffold (e.g., Gefitinib, Lapatinib) | Phenylamino-Pyrimidine (e.g., Imatinib) |
| Primary Binding Mode | Type I / Type II (Hybrid) | Type I (Active Conformation) | Type II (Inactive Conformation) |
| Kinase Selectivity | Tunable Multi-Kinase. High affinity for MET, VEGFR, AXL, SRC. | High Specificity. Dominant in EGFR/HER2 family. | Broad. ABL, KIT, PDGFR. |
| Residence Time | High. Access to hydrophobic back-pocket (allosteric site) prolongs off-rate ( | Moderate. Rapid equilibrium due to ATP mimicry. | High. Stabilized by DFG-out flip. |
| Lipophilicity (cLogP) | Moderate to High (3.5 - 5.0). Enhances membrane permeability but requires formulation optimization. | Moderate (3.0 - 4.0). Good oral bioavailability. | Low to Moderate. |
| Off-Target Liability | hERG Channel. (Requires counter-screening early in validation). | CYP Inhibition. | GI Toxicity. |
Data Insight: Potency & Selectivity
-
Bosutinib (Quinoline): Demonstrates dual inhibition of SRC (
nM) and ABL ( nM). Unlike Imatinib, it retains potency against many Imatinib-resistant ABL mutations (except T315I) due to fewer critical hydrogen bond requirements in the P-loop. -
Cabozantinib (Quinoline): Unique profile inhibiting MET (
nM), VEGFR2 ( nM), and AXL ( nM). This "triad" inhibition is superior to pure VEGFR inhibitors (like Sunitinib) for overcoming resistance in renal cell carcinoma (RCC).
Validation Workflow & Causality
Effective validation requires a "Self-Validating System" where biochemical data is confirmed by cellular engagement.
Diagram 1: Integrated Validation Workflow
Caption: Step-wise validation logic ensuring biochemical potency translates to cellular efficacy.
Detailed Protocol: Kinetic Residence Time Determination
Why this matters: For quinoline inhibitors like Cabozantinib, the clinical efficacy correlates more strongly with drug-target residence time (τ) than with thermodynamic affinity (
Method: Jump Dilution Assay using Transcreener® ADP or LanthaScreen™ TR-FRET.
Step-by-Step Protocol
-
Reagent Preparation:
-
Enzyme: Recombinant Kinase (e.g., MET or VEGFR2). Concentration must be
to ensure signal window. -
Tracer/Substrate: ATP at
concentration (critical for competitive kinetics). -
Inhibitor: Prepare quinoline compound at
(saturating concentration).
-
-
Formation of [EI] Complex (Pre-incubation):
-
Incubate Kinase + Inhibitor for 1 hour at RT.
-
Control: Kinase + DMSO (No Inhibitor).[3]
-
Goal: Allow the system to reach full equilibrium binding (
).
-
-
The "Jump" (Dilution):
-
Rapidly dilute the mixture 100-fold into a buffer containing excess ATP and substrate.
-
Causality: This massive dilution drops the free inhibitor concentration (
) to effectively zero ( ), preventing re-binding. Any enzyme activity observed is due to the dissociation of the pre-bound inhibitor.
-
-
Kinetic Measurement:
-
Monitor product formation (ADP or Phospho-substrate) continuously for 60–120 minutes.
-
Readout: Fluorescence Polarization (FP) or TR-FRET ratio.
-
-
Data Analysis (Self-Validation):
-
Plot product formation vs. time.
-
Fit to the integrated rate equation:
-
Where
is the steady-state velocity (uninhibited) and is initial velocity. -
Calculate Residence Time:
.
-
Acceptance Criteria:
-
Bosutinib Reference:
min (moderate). -
Cabozantinib Reference:
min (slow dissociation, indicative of Type II binding).
Signaling Pathway Visualization
Quinolines like Cabozantinib and Lenvatinib are "Multi-Kinase" inhibitors. Validating them requires mapping their impact on parallel angiogenic and proliferative pathways.
Diagram 2: MET & VEGFR Signaling Blockade
Caption: Dual blockade of MET (metastasis) and VEGFR (angiogenesis) by quinoline inhibitors.
References
-
BenchChem. (2025).[2] Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development. Retrieved from
-
Levinson, N. M., & Boxer, S. G. (2014). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLoS ONE. Retrieved from
-
Sigma-Aldrich. (2024). Measuring Kinase Inhibitor Residence Times using Transcreener ADP FP Assay. Retrieved from
-
Thermo Fisher Scientific. (2023). LanthaScreen Eu Kinase Binding Assay Validation for KDR (VEGFR2). Retrieved from
-
Motzer, R. et al. (2023). LITESPARK-011: Belzutifan plus lenvatinib vs cabozantinib in advanced renal cell carcinoma. Future Oncology. Retrieved from
Sources
Strategic Guide to Crystal Structure Determination: 3-(quinolin-6-yl)phenol
The following guide serves as a technical blueprint for the structural elucidation of 3-(quinolin-6-yl)phenol , a biaryl scaffold common in kinase inhibitor and OLED research.
This guide compares the Single-Crystal X-Ray Diffraction (SC-XRD) workflow (the "Gold Standard" Product) against alternative methodologies like Powder X-Ray Diffraction (PXRD) and Computational Structure Prediction (CSP) .
Executive Summary
For researchers targeting the precise atomic coordinates of 3-(quinolin-6-yl)phenol , Single-Crystal X-Ray Diffraction (SC-XRD) remains the definitive "product" of choice. While alternative methods like PXRD and CSP offer rapid screening or theoretical models, they lack the unambiguous resolution required to define the torsion angle between the quinoline and phenol rings—a critical parameter for structure-activity relationship (SAR) studies.
This guide details the experimental causality, self-validating protocols, and comparative performance of SC-XRD versus its alternatives.
Part 1: The Molecule & The Challenge
Target Analyte: 3-(quinolin-6-yl)phenol Structural Features:
-
Biaryl Core: A bond connects C6 of the quinoline ring to C3 of the phenol ring.
-
Conformational Freedom: The single C-C bond allows rotation, creating a specific torsion angle (
) that dictates biological fit or optical properties. -
H-Bonding Potential: The phenolic -OH (donor) and quinoline Nitrogen (acceptor) creates a high probability of forming intermolecular hydrogen-bonded chains or dimers in the solid state.
The Problem: Standard analytical techniques (NMR, MS) confirm connectivity but cannot determine the 3D packing or the specific torsion angle in the solid state. Only crystallographic methods can resolve whether the molecule adopts a planar (conjugated) or twisted (sterically hindered) conformation.
Part 2: Comparative Analysis (The Product vs. Alternatives)
The "Product": SC-XRD (Single Crystal X-Ray Diffraction)
SC-XRD involves growing a discrete crystal and diffracting X-rays to map electron density. It is the only method that provides direct, experimental atomic coordinates without reliance on probabilistic models.
The Alternatives
-
PXRD (Powder X-Ray Diffraction): Analyzes microcrystalline powders. While excellent for "fingerprinting" polymorphs, solving a de novo structure of a flexible biaryl from powder data is computationally intensive and often ambiguous due to peak overlap.
-
CSP (Crystal Structure Prediction): Uses quantum mechanical algorithms to predict probable lattice energies. It is a theoretical tool that requires experimental validation.
Performance Comparison Matrix
| Feature | SC-XRD (The Product) | PXRD (Alternative 1) | CSP (Alternative 2) |
| Primary Output | Absolute Atomic Coordinates (XYZ) | Unit Cell & Phase ID | Theoretical Lattice Models |
| Resolution | Atomic (< 0.8 Å) | Bulk Phase | N/A (Model Dependent) |
| Torsion Angle Accuracy | Definitive (Experimental) | Inferential (Rietveld Refinement) | Predictive (Gas vs. Solid Phase) |
| Sample Requirement | Single Crystal (>0.1 mm) | Powder (~10 mg) | Molecular Structure File |
| Throughput | Low (Days to Weeks) | High (Minutes) | Medium (High Compute Cost) |
| Validation | Self-validating ( | Requires Reference Pattern | Requires Experimental Match |
Part 3: Experimental Protocol (SC-XRD Workflow)
To achieve the "Product" standard, follow this self-validating crystallization and determination protocol designed for polar biaryl systems.
Phase 1: Crystal Growth (Vapor Diffusion)
Rationale: 3-(quinolin-6-yl)phenol has mixed solubility. It is soluble in polar aprotic solvents (DMSO, DMF) and alcohols, but insoluble in non-polar hydrocarbons. Vapor diffusion allows for gradual supersaturation, minimizing nucleation sites to grow fewer, larger crystals.
-
Dissolution: Dissolve 10 mg of 3-(quinolin-6-yl)phenol in 0.5 mL of Methanol (MeOH) or Acetonitrile (MeCN) in a small inner vial. Ensure the solution is clear (filter if necessary).
-
Precipitant: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Diethyl Ether or Pentane (antisolvent).
-
Equilibration: Seal the outer jar tightly. The volatile antisolvent will diffuse into the MeOH solution, slowly lowering solubility.
-
Observation: Inspect after 24-72 hours. Look for block-like or prismatic crystals. Avoid needles (often indicate rapid precipitation).
Phase 2: Data Collection & Refinement
Rationale: Biaryls often scatter weakly at high angles. Molybdenum (Mo) radiation is standard, but Copper (Cu) is preferred if crystals are small (<0.05 mm) to maximize signal intensity.
-
Mounting: Select a crystal with sharp edges. Mount on a Kapton loop using perfluoropolyether oil.
-
Collection: Collect data at 100 K (cryostream). Low temperature reduces thermal vibration (atomic displacement parameters), essential for resolving the specific position of the phenolic hydrogen atom.
-
Refinement: Use SHELXT for structure solution (Intrinsic Phasing) and SHELXL for least-squares refinement.
-
Critical Check: Locate the phenolic H-atom in the difference Fourier map. Do not geometrically constrain it if possible; its position defines the H-bond network (e.g., O-H...N intermolecular bond).
-
Part 4: Visualization of Workflows
Diagram 1: Crystallization & Determination Logic
This diagram illustrates the decision-making process for selecting the correct solvent system and method based on the molecule's behavior.
Caption: Workflow for selecting the optimal crystallization path. Vapor diffusion (Method A) is prioritized for obtaining X-ray quality single crystals.
Diagram 2: Structural Interactions (H-Bonding)
This diagram visualizes the expected intermolecular interactions that SC-XRD will reveal, specifically the Donor-Acceptor relationship between the phenol and quinoline moieties.
Caption: Predicted intermolecular forces driving the crystal packing of 3-(quinolin-6-yl)phenol. SC-XRD is required to confirm the H-bond distance and angle.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. [Link]
-
Horton, P. N., & Coles, S. J. (2016). A guide to single-crystal X-ray diffraction analysis. [Link]
Comparative Guide: Cytotoxic Profiles of Quinoline-Phenol Isomers in Oncology
Topic: Comparative Cytotoxicity of Quinoline-Phenol Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Context
The "quinoline-phenol" scaffold—chemically defined as hydroxyquinolines (quinolinols)—represents a privileged structure in medicinal chemistry. While all isomers share the same molecular formula (
This guide provides a technical comparison of the three pharmacologically distinct isomer classes:
-
8-Hydroxyquinoline (8-HQ): The chelator archetype.
-
4-Hydroxyquinoline (4-HQ): The kinase/tubulin modulator (often existing as the 4-quinolone tautomer).
-
2-Hydroxyquinoline (2-HQ): The carbostyril scaffold, requiring functionalization for potency.
Key Insight: The cytotoxicity of these isomers is not merely a function of lipophilicity but is governed by tautomeric stability and metal-binding capability . 8-HQ kills primarily via metal-dependent ROS generation, whereas 4-HQ derivatives typically act as ATP-competitive kinase inhibitors.
Comparative Analysis: Cytotoxicity & Potency
The following data synthesizes cytotoxicity profiles from multiple high-impact studies. Note that "derivatives" refers to standard medicinal modifications (e.g., Mannich bases for 8-HQ, 2-phenyl substitution for 4-HQ) used to unlock therapeutic potential.
Table 1: Comparative IC50 Ranges and Primary Targets
| Isomer Scaffold | Primary Mechanism | Key Cell Lines (Sensitivity) | Typical IC50 Range (Optimized) | Bioavailability Constraint |
| 8-Hydroxyquinoline | Metal Chelation (Cu/Zn) Proteasome Inhibition | HeLa (Cervical), MCF-7 (Breast) | 0.5 – 5.0 µM (High Potency) | Poor aqueous solubility; rapid metabolism (glucuronidation). |
| 4-Hydroxyquinoline | Tubulin Polymerization Topoisomerase II Inhibition | HCT-116 (Colon), MDR Cell Lines | 2.0 – 10.0 µM (Moderate-High) | Tautomer-dependent; 4-quinolone form dominates in solution. |
| 2-Hydroxyquinoline | Epigenetic Modulation (HDAC Inhibition) | HL-60 (Leukemia) | 10.0 – 50.0 µM (Low-Moderate) | High polarity due to stable lactam (carbostyril) form. |
| Quinoline-Quinone | Redox Cycling DNA Intercalation | A549 (Lung), PANC-1 (Pancreas) | < 1.0 µM (Ultra-High) | High toxicity to non-malignant cells (narrow therapeutic index). |
Critical Observation: 8-HQ derivatives often exhibit "collateral sensitivity," killing multidrug-resistant (MDR) cells more effectively than parental lines due to the MDR cells' higher intracellular copper pools.
Mechanistic Divergence (SAR Logic)
The structural position of the phenol (-OH) group drives the mechanism. This diagram illustrates the "Fork in the Road" for drug design based on isomer selection.
Figure 1: Structure-Activity Relationship (SAR) map showing how hydroxyl positioning dictates the pharmacological pathway.
Experimental Protocol: Validating Cytotoxicity
To objectively compare these isomers, standard MTT assays often fail due to the precipitation of hydrophobic quinolines in aqueous media. The following protocol incorporates solubility checkpoints critical for quinoline scaffolds.
Protocol: Optimized Sulforhodamine B (SRB) Assay for Quinolines
Why SRB? Unlike MTT, SRB is not influenced by mitochondrial redox potential, which quinoline-quinones can artificially inflate.
Reagents:
-
SRB Solution (0.4% w/v in 1% acetic acid).
-
Trichloroacetic acid (TCA) (10% and 50%).
-
10 mM Tris base (pH 10.5).
Workflow:
-
Seeding: Plate cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate for 24h.
-
Compound Preparation (Critical Step):
-
Dissolve Isomers in 100% DMSO to create 10 mM stock.
-
Checkpoint: Check for precipitation. 2-HQ often requires sonication.
-
Dilute serially in culture medium. Final DMSO concentration must be < 0.5% to prevent solvent toxicity masking.
-
-
Treatment: Incubate cells with compounds for 48h.
-
Fixation:
-
Add cold 50% TCA to each well (final conc. 10%).
-
Incubate at 4°C for 1h (arrests metabolism instantly).
-
-
Staining:
-
Wash 5x with tap water. Air dry.
-
Add 100 µL SRB solution for 30 min.
-
Wash 4x with 1% acetic acid to remove unbound dye.
-
-
Quantification:
-
Solubilize bound dye with 10 mM Tris base.
-
Read Absorbance at 510 nm .
-
Data Validation:
-
Z-Factor Calculation: Ensure Z' > 0.5 for the assay to be considered valid.
-
Reference Control: Use Doxorubicin (IC50 ~0.5 µM) as a positive control for cytotoxicity normalization.
Mechanistic Deep-Dive: The "Trojan Horse" of 8-HQ
The 8-hydroxyquinoline isomer is unique because it is not toxic per se but becomes toxic upon binding metals. This is the "Ionophore Hypothesis."
-
Step 1: 8-HQ enters the cell (lipophilic).
-
Step 2: It binds free Copper (Cu2+) or Zinc (Zn2+) in the cytoplasm.
-
Step 3: The [Cu(8-HQ)2] complex undergoes redox cycling, generating Superoxide Anions (
). -
Step 4: Oxidative stress triggers the mitochondrial permeability transition pore (mPTP), leading to Cytochrome C release and apoptosis.
Visualizing the Pathway:
Figure 2: The metal-dependent cytotoxicity mechanism of 8-Hydroxyquinoline.
References
-
Zhou, B., et al. (2021). "Review on recent development of quinoline for anticancer activities."[1] Arabian Journal of Chemistry. Link
-
Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link
-
Solomon, V.R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry. Link
-
Oliveri, V. (2020). "8-Hydroxyquinoline-based compounds: A review on their anticancer potential." European Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[2][3] "Comparative Cytotoxicity of Quinoline Derivatives." BenchChem Technical Guides. Link
Sources
verifying purity of 3-Quinolin-6-ylphenol using elemental analysis
Publish Comparison Guide: Verifying Purity of 3-Quinolin-6-ylphenol
3-Quinolin-6-ylphenol (C₁₅H₁₁NO, MW: 221.26 g/mol ) is a critical biaryl scaffold, often utilized in the synthesis of type II kinase inhibitors and intercalating agents. In drug discovery, "purity" is not a singular metric but a composite of chemical integrity, isomeric fidelity, and solvate composition.
While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it frequently fails to account for inorganic contaminants, moisture, and trapped solvents—factors that drastically alter molarity in biological assays. Elemental Analysis (EA) , specifically Carbon-Hydrogen-Nitrogen (CHN) combustion, serves as the definitive "bulk property" verification.
This guide compares EA against HPLC and quantitative NMR (qNMR), establishing a self-validating protocol for verifying 3-Quinolin-6-ylphenol.
Technical Profile: 3-Quinolin-6-ylphenol
-
IUPAC Name: 3-(quinolin-6-yl)phenol
-
Molecular Formula: C₁₅H₁₁NO
-
Molecular Weight: 221.26 g/mol
-
Structure: A phenolic ring attached at the meta-position to the 6-position of a quinoline core.
-
Critical Attribute: The quinoline nitrogen is a hydrogen bond acceptor, making the crystalline lattice prone to forming hydrates or hydrochlorides (if isolated from acidic media).
Theoretical Composition (Anhydrous)
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon | 15 | 12.011 | 180.165 | 81.43% |
| Hydrogen | 11 | 1.008 | 11.088 | 5.01% |
| Nitrogen | 1 | 14.007 | 14.007 | 6.33% |
| Oxygen | 1 | 15.999 | 15.999 | 7.23% |
Comparative Analysis: EA vs. HPLC vs. qNMR
To validate the purity of 3-Quinolin-6-ylphenol, researchers must choose the method that addresses the specific "blind spots" of their synthesis workflow.
Table 1: Performance Matrix
| Feature | Elemental Analysis (CHN) | HPLC-UV (254 nm) | qNMR (¹H) |
| Primary Detection | Bulk elemental mass ratios | Chromophore absorption | Proton molar ratios |
| Sensitivity | ±0.3% (Absolute accuracy) | <0.05% (Impurity detection) | ~1.0% (Quantitation limit) |
| Blind Spots | Isomers (e.g., 4-quinolinyl analog), Trace organics | Inorganic salts, Water, Trapped solvents | Inorganic salts (unless internal std used) |
| Best For | Verifying bulk composition , Hydrate detection, Salt stoichiometry | Detecting organic byproducts , Isomer separation | Absolute purity assay , Solvent quantification |
| Sample Req. | 1–3 mg (Destructive) | <1 mg (Non-destructive) | 5–10 mg (Non-destructive) |
Critical Insight: The "Water Trap"
Quinoline derivatives are hygroscopic. A sample of 3-Quinolin-6-ylphenol that appears >99% pure by HPLC may actually be a hemihydrate (C₁₅H₁₁NO · 0.5 H₂O).[1]
-
HPLC Result: 99.5% Area (Water is invisible to UV).
-
EA Result: Carbon drops to 78.2% (Theoretical: 81.4%).
Experimental Protocol: CHN Analysis of 3-Quinolin-6-ylphenol
Objective: Determine if the synthesized solid matches the theoretical C₁₅H₁₁NO composition within the acceptable tolerance (±0.4%).
Step 1: Sample Preparation & Drying
-
Causality: Nitrogen heterocycles can trap synthesis solvents (e.g., Ethanol, DCM) in the lattice.
-
Protocol: Dry 50 mg of sample in a vacuum oven at 60°C for 4 hours over P₂O₅.
-
Validation: Run a TGA (Thermogravimetric Analysis) or simple melting point check. If MP is sharp (218–220°C), proceed.
Step 2: Combustion Optimization
-
Challenge: The fused quinoline ring is thermally stable and can form refractory carbon nitrides (char) that trap nitrogen, leading to low N% results.
-
Solution: Use a combustion aid.
-
Weigh 2.0 ± 0.1 mg of sample into a tin capsule.
-
Add 5–10 mg of Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) powder to the capsule.
-
Why? These oxides provide a localized oxygen flux and catalyze the complete oxidation of the heterocyclic ring at 950–1000°C.
-
Step 3: Analysis & Calculation
-
Run the analyzer (e.g., Elementar vario, PerkinElmer 2400).
-
Acceptance Criteria:
-
Pass: Values within ±0.4% of theoretical (C: 81.03–81.83%).
-
Fail (Low C, Low N): Suspect trapped solvent or moisture. Recalculate for 0.5 H₂O or 0.1 CH₂Cl₂.
-
Fail (Correct C, Low N): Incomplete combustion. Increase oxygen dose or combustion time.
-
Decision Logic & Workflow
The following diagram illustrates the logical flow for validating purity, ensuring no "blind spots" remain.
Figure 1: Integrated Purity Verification Workflow. This logic gate ensures that "invisible" impurities like water or inorganic salts do not compromise the final purity assignment.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
-
Waibel, R., et al. (2000). Trace analysis of impurities in 3-phenyl-quinoline derivatives. Journal of Chromatography A.
-
NIST Chemistry WebBook. Quinoline and Phenol Thermochemical Data.
Sources
Safety Operating Guide
Proper Disposal Procedures for 3-Quinolin-6-ylphenol: A Technical Guide
Executive Summary & Core Directive
Treat 3-Quinolin-6-ylphenol as a High-Hazard Amphoteric Organic Substance.
In the absence of a compound-specific Safety Data Sheet (SDS) for this specific isomer, the "Precautionary Principle" mandates that we manage it based on its pharmacophore hazards: the Quinoline core (carcinogenic, aquatic toxin) and the Phenol moiety (corrosive, acutely toxic, mutagenic).[1]
Immediate Operational Rule:
-
Do NOT dispose of down the drain.
-
Do NOT mix with strong oxidizers.
-
Do NOT commingle with general trash.[2]
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]
Hazard Identification & Mechanistic Rationale
To ensure safety, we must understand the causality of the hazards. This compound is amphoteric, possessing both a basic nitrogen (quinoline) and an acidic hydroxyl group (phenol).
| Moiety | Hazard Class (GHS) | Mechanism of Action |
| Quinoline Core | Carcinogen (Cat 1B), Aquatic Chronic (Cat 2) | Intercalates into DNA; metabolically activated to reactive epoxides that damage genetic material.[1] Highly toxic to aquatic life due to bioaccumulation. |
| Phenol Group | Acute Tox (Cat 3), Skin Corr (Cat 1B), Mutagen (Cat 2) | Protein denaturation and rapid dermal absorption.[1] Acts as a systemic poison affecting the CNS and kidneys. |
| Combined | Amphoteric Toxicant | The molecule can react with both strong acids and bases, potentially mobilizing it in unexpected waste streams if not segregated properly.[1] |
References: Quinoline Hazards [1], Phenol Toxicity Standards [2].[1]
Pre-Disposal Handling & Segregation
Before disposal, the waste must be stabilized and segregated to prevent cross-reactivity.
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Requirement | Rationale |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Prevents inhalation of dust/aerosols which are systemically toxic.[1] |
| Dermal | Double Nitrile Gloves (0.11mm min) | Phenolic compounds permeate standard latex rapidly.[1] Double gloving provides a breakthrough buffer. |
| Ocular | Chemical Splash Goggles | Prevents irreversible corneal damage from the corrosive phenolic moiety.[1] |
Chemical Segregation Rules
-
Incompatible with Oxidizers: Do not mix with Nitric Acid, Peroxides, or Permanganates. The electron-rich phenol ring is prone to rapid, exothermic oxidation.[1]
-
Amphoteric Awareness: While soluble in both dilute acid (protonation of N) and base (deprotonation of OH), keep waste streams neutral to avoid heat generation or solubility changes that could precipitate the solid in lines.
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Compound, Contaminated Solids)[1]
-
Collection: Place solid waste (weigh boats, contaminated gloves, solid product) into a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste label.
-
Sealing: Screw the lid tight. Tape the seal with parafilm if long-term storage (weeks) is expected before pickup to prevent vapor leakage.[1]
Scenario B: Liquid Waste (Mother Liquors, Solvents)[1]
-
Solvent Identification: Determine the carrier solvent.
-
If Halogenated (DCM, Chloroform): Segregate into "Halogenated Organic Waste."
-
If Non-Halogenated (Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Organic Waste."
-
-
pH Check: Ensure the solution is not highly acidic or basic (pH 4-10). If extremely acidic/basic, neutralize slowly before adding to the main waste carboy to prevent exothermic reactions.
-
Decontamination of Glassware:
Visualized Disposal Workflow
The following diagram illustrates the decision logic for disposing of 3-Quinolin-6-ylphenol waste streams.
Figure 1: Decision tree for segregation and containerization of 3-Quinolin-6-ylphenol waste streams.
Regulatory Compliance (RCRA & Global)
-
US EPA (RCRA): While this specific isomer may not have a unique "P" or "U" list code, it defaults to Characteristic Hazardous Waste due to toxicity (D000) if TCLP fails, or simply must be managed as hazardous due to the Quinoline (related to K-listed wastes) and Phenol (U188) components [3].[1]
-
EU REACH: Treat as a "Substance of Very High Concern" (SVHC) candidate due to CMR (Carcinogenic, Mutagenic, Reprotoxic) properties of the quinoline core.
Emergency Procedures
-
Spill (< 10g/mL): Isolate area.[1] Wear PPE.[2][3][4][5][6][7] Cover with vermiculite or spill pads.[2] Scoop into a disposable container. Wipe area with ethanol, then soapy water.
-
Skin Contact: Immediate flush with water for 15 minutes. Crucial: If phenol-like burns appear, use Polyethylene Glycol (PEG 300/400) or Isopropanol for initial cleaning if water is insufficient, then continue water flush.[1] Seek medical attention.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Phenol. 29 CFR 1910.1000 Table Z-1.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
